Iopamidol-d3
Beschreibung
BenchChem offers high-quality Iopamidol-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iopamidol-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1217831-76-9 |
|---|---|
Molekularformel |
C17H22I3N3O8 |
Molekulargewicht |
780.108 |
IUPAC-Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |
InChI-Schlüssel |
XQZXYNRDCRIARQ-FYFSCIFKSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonyme |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide; Iomapidol-d3; B-15000-d3; SQ-13396-d3; Iopamiro-d3; Iopamiron-d3; Isovue-d3; Jopamiro-d3; Niopam-d3; Solutrast-d3; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Precision Quantitation of Iodinated Contrast Media: A Technical Guide to Iopamidol-d3
This guide serves as a technical reference for the application of Iopamidol-d3 in quantitative bioanalysis and environmental mass spectrometry. It is designed for analytical scientists developing validated methods for Iodinated Contrast Media (ICM) monitoring.
Executive Summary
Iopamidol-d3 is the stable isotope-labeled analog of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent. In high-sensitivity LC-MS/MS applications, Iopamidol-d3 functions as the critical Internal Standard (IS). Its physicochemical properties—specifically its co-elution with the native analyte and identical ionization efficiency—allow it to normalize signal suppression caused by matrix effects in complex media like wastewater, plasma, and urine.
Chemical Identity & Structural Specifications[1][2][3]
The distinction between native Iopamidol and its deuterated isotopologue lies in the substitution of three hydrogen atoms with deuterium on the lactyl side chain. This modification provides the necessary mass shift (
Comparative Technical Specifications
| Feature | Native Iopamidol | Iopamidol-d3 (Internal Standard) |
| CAS Number | 60166-93-0 | 1217831-76-9 |
| Molecular Formula | ||
| Molecular Weight | 777.09 g/mol | 780.11 g/mol |
| Exact Mass (Monoisotopic) | 776.85 | 779.87 |
| IUPAC Name | N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2S)-2-hydroxypropanoylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | ...-5-[[(2S)-2-hydroxy-1-oxopropyl-d3 ]amino]... |
| Solubility | High (Water, DMSO, Methanol) | High (Water, DMSO, Methanol) |
| pKa | 10.7 (Amide NH) | 10.7 (Amide NH) |
Isotopic Labeling Strategy
The deuterium labeling in commercially available Iopamidol-d3 is typically located on the methyl group of the lactyl moiety (position 5 side chain).
-
Structure:
-
Stability: These Carbon-Deuterium (C-D) bonds are non-exchangeable under standard LC-MS conditions (acidic mobile phases), ensuring the mass tag remains intact during ionization. Labile protons (OH, NH) are not deuterated in the standard material, as they would back-exchange with protic solvents (water/methanol).
Analytical Application: LC-MS/MS Methodology
The quantification of Iopamidol requires a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI)[1]
-
Polarity: Positive Mode (
) -
Precursor Selection: The protonated molecule is selected in Q1.
-
Product Selection: The fragmentation typically involves the loss of the iodinated side chain or specific neutral losses characteristic of ICMs.
Critical MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Iopamidol (Native) | 777.9 ( | 559.0 | 20 - 25 | Quantifier |
| 777.9 | 403.0 | 35 - 40 | Qualifier | |
| Iopamidol-d3 | 780.9 ( | 562.0 | 20 - 25 | IS Quantifier |
Note: The mass shift of +3 Da is retained in the product ion (559
Chromatographic Considerations
Iopamidol is highly polar (log P
-
Recommended Column: C18 with polar-endcapping (e.g., Acquity HSS T3 or equivalent) or HILIC phases.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Isotope Effect: Deuterium labeling can slightly alter retention times (usually eluting slightly earlier than the native due to the "Deuterium Isotope Effect" on lipophilicity). However, for Iopamidol-d3, this shift is negligible, ensuring the IS experiences the same matrix suppression zone as the analyte.
Validated Experimental Workflow
The following protocol outlines a robust workflow for analyzing Iopamidol in surface water or plasma, utilizing Iopamidol-d3 for matrix correction.
Step-by-Step Protocol
-
Stock Preparation:
-
Dissolve 1 mg Iopamidol-d3 in 10 mL Methanol/Water (50:50) to create a 100 µg/mL stock. Store at -20°C.
-
Integrity Check: Verify isotopic purity >99% to prevent contribution to the native M+3 signal.
-
-
Sample Pre-treatment (Solid Phase Extraction - SPE):
-
Conditioning: HLB Cartridge (Hydrophilic-Lipophilic Balance) with 3 mL Methanol followed by 3 mL Water (pH 3).
-
Loading: Spike 50 mL water sample with 50 µL Iopamidol-d3 working solution (final conc. 100 ng/L). Load sample at 5 mL/min.
-
Washing: Wash with 5% Methanol in Water to remove salts.
-
Elution: Elute with 2 x 3 mL Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL.
-
Run gradient: 5% B to 95% B over 8 minutes.
-
Monitor MRM transitions (778
559 and 781 562).
-
-
Quantification Logic:
-
Calculate Area Ratio:
-
The IS corrects for any loss during SPE and any signal suppression in the ESI source.
-
Logic Visualization: Matrix Effect Correction
The following diagram illustrates the analytical logic of using Iopamidol-d3. It demonstrates how the internal standard "locks" the quantification against experimental variance.
Caption: The workflow demonstrates how Iopamidol-d3 experiences identical extraction losses and ionization suppression as the native analyte, mathematically cancelling out errors during the ratio calculation.
Stability & Handling Guidelines
To ensure the integrity of the reference standard:
-
Light Sensitivity: Iodinated compounds are photosensitive. Store Iopamidol-d3 in amber vials to prevent deiodination (release of inorganic iodine).
-
Protium-Deuterium Exchange: While the C-D bonds are stable, avoid storing the stock solution in highly basic media (pH > 10) for extended periods, which could theoretically catalyze exchange at the alpha-carbon position, although this is rare for the lactyl methyl group.
-
Solvent Choice: Methanol is preferred over Acetonitrile for stock storage due to better solubility stability over time.
References
-
Ens, W., et al. (2014).[2] "Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media." Analytical and Bioanalytical Chemistry, 406(12), 2789-2798.[2] Retrieved from [Link]
-
Agilent Technologies. (2016).[3] Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Application Note 5991-7071EN.[3] Retrieved from [Link]
- Ternes, T. A., & Hirsch, R. (2000). "Occurrence and behavior of X-ray contrast media in sewage facilities and the aquatic environment." Environmental Science & Technology, 34(13), 2741-2748.
Sources
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
Foreword: The Pursuit of Analytical Certainty in Quantitative Mass Spectrometry
An In-Depth Technical Guide: Deuterated Iopamidol as an Internal Standard for Mass Spectrometry
In the realm of drug development and clinical research, the quantitative analysis of therapeutic agents, metabolites, or biomarkers in complex biological matrices is a cornerstone of decision-making. The demand for analytical data of the highest fidelity has positioned Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the preeminent technology for its unparalleled sensitivity and selectivity. However, the intrinsic variability of the analytical process—spanning sample extraction, chromatographic separation, and ionization—presents a formidable challenge to achieving accuracy and precision.
This guide moves beyond mere protocol recitation. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why a stable isotope-labeled internal standard, specifically deuterated iopamidol, represents the gold standard for the robust quantification of iopamidol. We will explore the causality behind experimental choices, grounding our discussion in field-proven insights and authoritative standards to build a self-validating analytical system.
The Analytical Imperative: Why an Internal Standard is Non-Negotiable
Iopamidol is a non-ionic, iodinated X-ray contrast agent widely used in medical imaging.[1] Its accurate quantification in biological fluids or environmental samples is critical for pharmacokinetic studies and environmental monitoring.[2] However, several factors can introduce significant error into the LC-MS/MS workflow:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[3]
-
Extraction Inefficiency: The recovery of an analyte during sample preparation steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is rarely 100% and can vary between samples.[3][4]
-
Instrumental Variability: Minor fluctuations in injection volume, mobile phase composition, or mass spectrometer sensitivity over the course of an analytical run can compromise data reproducibility.[3][5]
An internal standard (IS) is a compound added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample at the outset of the sample preparation process.[5] Its purpose is to mimic the analyte's behavior and provide a reference signal against which the analyte's signal can be normalized. By using the ratio of the analyte response to the IS response, the aforementioned sources of variability can be effectively compensated.[4]
The Gold Standard: The Principle of Isotope Dilution Mass Spectrometry
While structurally analogous compounds can be used as internal standards, the ideal IS has chemical and physical properties that are nearly identical to the target analyte.[6] This is where stable isotope-labeled (SIL) internal standards, such as deuterated iopamidol, excel.[7][8]
A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[3][9] This subtle mass increase allows the mass spectrometer to distinguish between the analyte and the IS, yet their physicochemical properties remain virtually identical.[3] This near-perfect chemical analogy ensures that the deuterated IS:
-
Co-elutes with the analyte during liquid chromatography.
-
Experiences the same extraction recovery .
-
Is subject to the same degree of ionization suppression or enhancement (matrix effect).[4]
This principle, known as isotope dilution mass spectrometry (IDMS), is the most robust method for correcting analytical variability. Any loss or signal fluctuation affecting the analyte will be mirrored by the deuterated standard, keeping the analyte-to-IS ratio constant and ensuring a highly accurate and precise measurement.[3]
Note: The synthesis of deuterated iopamidol involves incorporating deuterium-labeled precursors during the chemical synthesis process, similar to routes described for iopamidol and its derivatives. [10][11]The goal is to achieve high isotopic enrichment (e.g., ≥98%) to prevent signal contribution to the native analyte's mass channel. [9]
Experimental Protocol: A Self-Validating LC-MS/MS Method
This section details a robust, step-by-step methodology for the quantification of iopamidol in human plasma using deuterated iopamidol as the internal standard. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Reagents
-
Analytes: Iopamidol reference standard, Deuterated Iopamidol (e.g., Iopamidol-d8) internal standard.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or acetic acid.
-
Matrix: Blank human plasma.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Iopamidol and Iopamidol-d8 in methanol. Rationale: Methanol is a suitable solvent for these compounds and ensures complete dissolution.
-
Working Solutions: Prepare serial dilutions of the Iopamidol stock solution in 50:50 methanol:water to create calibration curve (CAL) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Iopamidol-d8 stock solution in 50:50 methanol:water. Rationale: The IS concentration should be chosen to yield a consistent and strong signal in the mass spectrometer, typically corresponding to the mid-point of the calibration curve.
Sample Preparation: Protein Precipitation (PPT)
This protocol is chosen for its speed and efficiency in removing the majority of plasma proteins.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except the "double blank" (blank matrix without IS). Vortex briefly. Causality: This is the most critical step. Adding the IS at the very beginning ensures it experiences the exact same extraction and downstream processing as the analyte, enabling accurate correction. [3]3. Spike Analyte: Add 10 µL of the appropriate Iopamidol working solution to CAL and QC tubes. Add 10 µL of 50:50 methanol:water to blank, double blank, and unknown samples.
-
Precipitate: Add 200 µL of cold acetonitrile. Vortex vigorously for 1 minute. Rationale: Acetonitrile is an effective protein precipitating agent. Using it cold enhances the precipitation efficiency.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C. Rationale: This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Transfer: Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The goal is to achieve chromatographic separation from matrix interferences and sensitive detection.
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6495 Triple Quadrupole or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
Rationale: Reversed-phase chromatography is well-suited for a moderately polar compound like iopamidol. Acetic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency in positive mode ESI. [12] Table 1: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| Iopamidol | 777.9 | 558.9 | 100 | 35 |
| Iopamidol-d8 | 785.9 | 566.9 | 100 | 35 |
Causality: The precursor ion selected is the protonated molecule [M+H]⁺. The product ion is a stable, high-intensity fragment resulting from collision-induced dissociation. The collision energy is optimized to maximize the production of this specific fragment, ensuring high sensitivity and specificity. The mass shift of +8 Da for the deuterated IS ensures no cross-talk between the analyte and IS channels. [12]
Method Validation: Establishing Trustworthiness
A method is not trustworthy until it is validated. The protocol must be rigorously tested according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to demonstrate it is fit for its intended purpose. [13][14][15] Table 2: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 sources. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | At least 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision criteria met. |
| Recovery | The efficiency of the extraction process. | While not required to be 100%, it should be consistent and reproducible across the concentration range. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a %CV ≤ 15% across different matrix sources. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentrations of stability samples should be within ±15% of nominal concentrations of fresh samples. |
This self-validating system, grounded in FDA guidance, provides documented evidence that the analytical method is reliable, reproducible, and accurate for the quantification of iopamidol. [15][16]
Conclusion: A Foundation for High-Integrity Data
The use of a deuterated internal standard is not merely a best practice; it is a fundamental requirement for generating high-integrity quantitative data in regulated bioanalysis. By perfectly mimicking the analyte's behavior through every stage of the analytical process, deuterated iopamidol enables the principle of isotope dilution to correct for the myriad variables that can compromise accuracy and precision. The methodologies and validation frameworks presented in this guide provide a comprehensive blueprint for developing a robust, reliable, and defensible LC-MS/MS assay. Adherence to these principles ensures that the data generated can be trusted to make critical decisions in research and drug development.
References
-
Jemal, M., Schuster, A., & Whigan, D. B. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(1), 1-10. [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. [Link]
-
Future Science. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]
-
PubMed. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. [Link]
-
ResearchGate. (2018). Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
CORE. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven. [Link]
-
Agilent Technologies. (n.d.). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. [Link]
-
Taylor & Francis Online. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
-
Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
-
PubMed. (2015). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. [Link]
-
ResearchGate. (2015). Application of Metabolite Profiling Tools and Time-of-Flight Mass Spectrometry in the Identification of Transformation Products of Iopromide and Iopamidol during Advanced Oxidation. [Link]
-
International Journal of Basic and Applied Sciences. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
ResearchGate. (2019). Industrial synthesis of iopamidol. [Link]
- Google Patents. (2016). CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol.
- Google Patents. (2016). CN105272899A - Novel compound and method for synthesizing iopamidol impurity D....
- Google Patents. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 12. hpst.cz [hpst.cz]
- 13. fda.gov [fda.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
The Environmental Fate of Iopamidol: A Technical Guide to the Use of Deuterated Tracers
Foreword: Unveiling the Unseen Journey of a Medical Mainstay
Iopamidol, a non-ionic, iodinated X-ray contrast medium, is an indispensable tool in modern diagnostic imaging. Its high water solubility and chemical stability ensure its safe passage through the human body, facilitating clear and detailed medical images. However, these very properties contribute to its persistence when released into the environment post-excretion. The presence of iopamidol and its transformation products in various environmental compartments has raised concerns about their potential long-term ecological impact and the formation of toxic disinfection byproducts.[1][2]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on elucidating the environmental fate of iopamidol. It champions the use of deuterated iopamidol as a powerful tracer, offering a scientifically rigorous approach to understanding its transport, degradation, and ultimate destiny in the environment. By leveraging the principles of stable isotope labeling, we can move beyond mere detection to a more profound understanding of the complex processes governing the environmental lifecycle of this widely used pharmaceutical.
The Environmental Conundrum of Iopamidol
Iopamidol's journey does not end after its clinical use. Excreted largely unchanged from the human body, it enters the wastewater stream, where conventional treatment processes often prove ineffective at its complete removal.[1][3] This leads to its detection in wastewater treatment plant effluents, surface waters, groundwater, and even, in some cases, drinking water.[3][4][5][6] While iopamidol itself is considered to have low toxicity, its transformation in the environment can lead to the formation of various byproducts.[2][6] Of particular concern is the potential for the formation of highly toxic iodinated disinfection byproducts (I-DBPs) during water treatment processes like chlorination.[2][7][8]
Understanding the environmental fate of iopamidol is, therefore, not merely an academic exercise but a crucial step in assessing and mitigating its potential environmental risks.[9]
The Power of Deuterated Tracers in Environmental Science
To accurately trace the path of iopamidol in the complex milieu of environmental matrices, a tool is needed that can distinguish the target compound from a background of chemically similar substances. This is where deuterated iopamidol, a stable isotope-labeled version of the molecule, becomes invaluable.
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, can be incorporated into the iopamidol molecule, creating a tracer that is chemically identical to the parent compound in its environmental behavior but distinguishable by its mass.[10][11] This mass difference allows for highly sensitive and specific detection using mass spectrometry.[12][13]
The key advantages of using deuterated iopamidol as a tracer include:
-
Unambiguous Identification: The distinct mass of the deuterated molecule allows for its clear differentiation from naturally occurring iopamidol and other interfering compounds in environmental samples.
-
Accurate Quantification: Isotope dilution mass spectrometry, using deuterated iopamidol as an internal standard, enables precise and accurate quantification, even in complex matrices where signal suppression or enhancement can be a challenge.[14]
-
Pathway Elucidation: By tracking the appearance of deuterated transformation products, researchers can definitively map the degradation pathways of iopamidol under various environmental conditions.[15]
-
Transport and Sorption Studies: The movement of deuterated iopamidol through soil and sediment columns can be monitored to determine its mobility and sorption characteristics, which are key parameters in environmental risk assessment.[16][17][18]
A Proposed Framework for an Environmental Fate Study Using Deuterated Iopamidol
This section outlines a robust experimental framework for investigating the environmental fate of iopamidol using a deuterated tracer.
Synthesis and Characterization of Deuterated Iopamidol
While the direct synthesis of deuterated iopamidol is not extensively documented in publicly available literature, its synthesis can be inferred from the established synthetic routes for iopamidol and its impurities.[19][20][21][22] The introduction of deuterium can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions at specific stages of the synthesis.
A plausible synthetic approach would involve:
-
Preparation of Deuterated Precursors: Key intermediates in the iopamidol synthesis, such as serinol, could be deuterated.
-
Modified Iopamidol Synthesis: The deuterated precursors would then be incorporated into the standard iopamidol synthesis pathway.
-
Purification and Characterization: The final deuterated iopamidol product would be purified using techniques like high-performance liquid chromatography (HPLC). Its identity and isotopic enrichment would be confirmed using a combination of analytical methods, including:
Experimental Design: Simulating Environmental Compartments
To gain a comprehensive understanding of iopamidol's fate, microcosm studies simulating key environmental compartments are essential.
-
Objective: To determine the rate and pathways of iopamidol degradation in water under biotic and abiotic conditions.
-
Methodology:
-
Collect water samples from relevant sources (e.g., river water, wastewater effluent).
-
Spike the water samples with a known concentration of deuterated iopamidol.
-
For biodegradation studies, incubate the samples in the dark under aerobic or anaerobic conditions.
-
For photodegradation studies, expose the samples to simulated or natural sunlight.[7][24]
-
Collect subsamples at regular intervals and analyze for the disappearance of deuterated iopamidol and the formation of deuterated transformation products.
-
-
Objective: To quantify the sorption of iopamidol to soil and sediment and to investigate its degradation in these matrices.
-
Methodology:
-
Collect representative soil and sediment samples.
-
Conduct batch sorption experiments by equilibrating soil/sediment samples with solutions of deuterated iopamidol at different concentrations.
-
Analyze the aqueous phase to determine the amount of deuterated iopamidol sorbed to the solid phase.
-
For degradation studies, incubate spiked soil/sediment slurries under controlled conditions (e.g., temperature, moisture, redox potential).
-
Extract and analyze both the aqueous and solid phases for deuterated iopamidol and its transformation products.
-
Analytical Methodology: The Central Role of LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this type of study.[4][25][26][27][28]
Key aspects of the analytical method include:
-
Sample Preparation:
-
Water Samples: Filtration followed by direct injection or solid-phase extraction (SPE) for pre-concentration.[29]
-
Soil/Sediment Samples: Solvent extraction (e.g., pressurized liquid extraction) followed by clean-up using SPE.
-
-
LC Separation: Reversed-phase HPLC is typically used to separate iopamidol and its more polar transformation products.
-
MS/MS Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary sensitivity and selectivity to detect and quantify the deuterated parent compound and its transformation products.
Data Presentation and Interpretation
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed studies.
| Parameter | Environmental Compartment | Value | Analytical Method | Reference |
| Degradation Rate Constant (k) | Aerobic River Water | To be determined | LC-MS/MS | Hypothetical Study |
| Anaerobic Sediment | To be determined | LC-MS/MS | Hypothetical Study | |
| Photodegradation (Surface Water) | To be determined | LC-MS/MS | Hypothetical Study | |
| Half-life (t½) | Aerobic River Water | To be determined | LC-MS/MS | Hypothetical Study |
| Anaerobic Sediment | To be determined | LC-MS/MS | Hypothetical Study | |
| Photodegradation (Surface Water) | To be determined | LC-MS/MS | Hypothetical Study | |
| Sorption Coefficient (Kd) | Sandy Loam Soil | To be determined | Batch Equilibrium | Hypothetical Study |
| River Sediment | To be determined | Batch Equilibrium | Hypothetical Study | |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | Sandy Loam Soil | To be determined | Batch Equilibrium | Hypothetical Study |
| River Sediment | To be determined | Batch Equilibrium | Hypothetical Study |
Known Transformation Products of Iopamidol
Several transformation products of iopamidol have been identified in previous studies.[3][30][31][32][33][34][35][36] A study utilizing a deuterated tracer would aim to confirm the formation of these products and potentially identify new ones.
| Transformation Product | Formation Process | Analytical Method |
| Deiodinated Iopamidol | Photodegradation, AOPs | LC-MS/MS |
| Hydroxylated Iopamidol | Photodegradation, AOPs | LC-MS/MS |
| Amide Hydrolysis Products | Biodegradation, AOPs | LC-MS/MS |
| Carboxylic Acid Derivatives | Biodegradation | LC-MS/MS |
Visualizing the Workflow and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for an environmental fate study of iopamidol using a deuterated tracer.
Caption: Experimental workflow for tracing deuterated iopamidol.
Generalized Degradation Pathways of Iopamidol
The following diagram illustrates the primary degradation pathways of iopamidol in the environment.
Caption: Major environmental degradation pathways of iopamidol.
Conclusion and Future Perspectives
The use of deuterated iopamidol as a tracer offers a robust and scientifically sound approach to unraveling the complexities of its environmental fate. The methodologies outlined in this guide provide a framework for conducting comprehensive studies that can generate high-quality data on the persistence, mobility, and transformation of this important pharmaceutical.
The insights gained from such studies are critical for informing environmental risk assessments, developing more effective water treatment strategies, and ultimately, for designing more environmentally benign pharmaceuticals for the future. As our analytical capabilities continue to advance, the application of stable isotope tracers will undoubtedly play an increasingly important role in safeguarding our environmental health.
References
-
Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection - Geneesmiddeleninformatiebank. (2022, November 15). Retrieved from [Link]
- Tian, F. X., Xu, B., Lin, Y. L., Hu, C. Y., Zhang, T. Y., & Wu, W. Z. (2014). Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes.
- Radjenović, J., & Petrović, M. (2015). Application of Metabolite Profiling Tools and Time-of-Flight Mass Spectrometry in the Identification of Transformation Products of Iopromide and Iopamidol during Advanced Oxidation. Environmental science & technology, 49(5), 2896–2904.
-
Agilent Technologies. (n.d.). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Retrieved from [Link]
- Zhao, C., Arroyo-Mora, L. E., DeCaprio, A. P., Sharma, V. K., Dionysiou, D. D., & O'Shea, K. E. (2014). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment.
- Wang, J., Wang, S., & Fu, J. (2021). Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment.
- Sari, D. K., Santoso, M., & Lubis, H. (2018). Synthesis of 131I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. IOP Conference Series: Materials Science and Engineering, 316, 012042.
- González-García, S., Quintero-Jaime, A. F., Berenguer, R., & Morallón, E. (2025). Exploring the electro-oxidation of the iodinated contrast iopamidol on different electrode materials for wastewater treatment.
- Ens, W., Senner, F., Gygax, B., & Schlotterbeck, G. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and bioanalytical chemistry, 406(12), 2789–2798.
- Zhao, C., Arroyo-Mora, L. E., DeCaprio, A. P., Sharma, V. K., Dionysiou, D. D., & O'Shea, K. E. (2014). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment.
-
Study on the environmental risks of medicinal products - Public Health. (2012, December 16). Retrieved from [Link]
- González-García, S., Quintero-Jaime, A. F., Berenguer, R., & Morallón, E. (2025). Exploring the electro-oxidation of the iodinated contrast iopamidol on different electrode materials for wastewater treatment.
- Ren, J., Li, J., Gao, J., He, C., & Mueller, J. F. (2025). In-Sample Chemical Tracers for Quality Control in Environmental Samples: A Systematic Evaluation of Deuterated Pharmaceuticals for Sampling Campaigns. Environmental Science & Technology, 59(39), 21278-21288.
-
Minnesota Department of Health. (2017, February). Iopamidol Screening Profile. Retrieved from [Link]
- Ren, J., Li, J., Gao, J., He, C., & Mueller, J. F. (2025). In-Sample Chemical Tracers for Quality Control in Environmental Samples: A Systematic Evaluation of Deuterated Pharmaceuticals for Sampling Campaigns. Environmental Science & Technology, 59(39), 21278-21288.
- Nowak, A., Pacwa-Płociniczak, M., Guzik, U., & Wojcieszyńska, D. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Molecules, 31(3), 643.
- Chen, Y., & Wang, D. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology, 14, 100225.
- Nowak, A., Pacwa-Płociniczak, M., Guzik, U., & Wojcieszyńska, D. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Molecules, 31(3), 643.
- Calza, P., Medana, C., & Minero, C. (2014). Proposed destruction pathways of iopamidol during UV irradiation.
-
PubChem. (n.d.). Iopamidol. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Radjenović, J., & Petrović, M. (2015). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. Environmental science & technology, 49(5), 2896–2904.
- Ren, J., Li, J., Gao, J., He, C., & Mueller, J. F. (2025). In-Sample Chemical Tracers for Quality Control in Environmental Samples: A Systematic Evaluation of Deuterated Pharmaceuticals for Sampling Campaigns. Environmental Science & Technology, 59(39), 21278-21288.
- Boxall, A. B. A., Tye, A. M., & Beulke, S. (2006). Evaluation of Existing Models to Estimate Sorption Coefficients for Ionisable Pharmaceuticals in Soils and Sludge. Journal of Agricultural and Food Chemistry, 54(17), 6338-6346.
- Redeker, M., Wick, A., & Ternes, T. A. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
- Kokšal, J., & Beranová, R. (2014). HPLC-MS Determination of Iopromide and Iopamidol in Waters Using On-line Preconcentration in Porous Graphite Columns. Chemické listy, 108(10), 976-979.
- Wang, J., Wang, S., & Fu, J. (2022). Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. Chemosphere, 307(Pt 3), 135948.
- Tang, J. (2021). The Role of Liquid Chromatography Mass Spectrometry in Pharmaceutical Drugs. Journal of Analytical & Pharmaceutical Research, 10(4), 1-2.
- Wang, J., Wang, S., & Fu, J. (2022). Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. Chemosphere, 307(Pt 3), 135948.
- Chen, Y., & Wang, D. (2023). Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Formation Control.
- ECETOC. (2003). Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients. ECETOC Technical Report No. 87.
- Pitrè, D., & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues.
- Martinez, A. (2018). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University.
- CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents. (2016).
-
PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 - EPO. (2018). Retrieved from [Link]
- CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents. (2013).
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Balija, A. M. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents.
-
ChemSafetyPro.COM. (2016, February 1). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Retrieved from [Link]
- Hites, R. A. (2003). Environmental Analysis. Analytical Chemistry, 75(12), 2887-2896.
- Sheppard, S. C., & Thibault, D. H. (2009). Solid/liquid partition coefficients (Kd) for selected soils and sediments at Forsmark and Laxemar-Simpevarp. SKB Technical Report TR-09-03.
- Sheppard, S. C., & Thibault, D. H. (2009). Solid/liquid partition coefficients (Kd) for selected soils and sediments at Forsmark and Laxemar-Simpevarp. INIS-IAEA.
Sources
- 1. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. hpst.cz [hpst.cz]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. health.state.mn.us [health.state.mn.us]
- 7. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-Sample Chemical Tracers for Quality Control in Environmental Samples: A Systematic Evaluation of Deuterated Pharmaceuticals for Sampling Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 16. Evaluation of Existing Models to Estimate Sorption Coefficients for Ionisable Pharmaceuticals in Soils and Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 21. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 22. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]
- 23. No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. longdom.org [longdom.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. env.go.jp [env.go.jp]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. rua.ua.es [rua.ua.es]
- 35. researchgate.net [researchgate.net]
- 36. Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Iopamidol-d3: Synthesis, Analytical Validation, and Environmental Fate
Topic: Iopamidol-d3 Synthesis and Degradation Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
Iopamidol (N,N'-bis(1,3-dihydroxy-2-propyl)-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide) is a non-ionic, low-osmolar iodinated contrast media (ICM) widely used in clinical diagnostics.[1][2][3][4][5][6] Its deuterated isotopolog, Iopamidol-d3 , serves as the critical internal standard for accurate quantification via LC-MS/MS in pharmacokinetic studies and environmental monitoring.
This guide details the deuterium-labeling synthesis strategy , validates the LC-MS/MS analytical protocol , and maps the degradation pathways (ozonation and chlorination) that dictate its environmental fate.
Part 1: Synthesis and Isotopic Labeling Strategy
The synthesis of Iopamidol-d3 requires the precise introduction of deuterium atoms into a metabolically stable position. The optimal strategy targets the lactyl side chain (2-hydroxypropanoyl group) rather than the exchangeable protons of the amide or hydroxyl groups.
Retrosynthetic Analysis
The core structure of Iopamidol consists of a triiodinated benzene ring substituted with two serinol (1,3-dihydroxy-2-propylamine) groups and one lactyl group.
-
Precursor: 5-amino-2,4,6-triiodoisophthalic acid dichloride.
-
Label Source: L-Lactic acid-d3 (methyl-d3) or its activated derivative, (S)-2-acetoxypropionyl chloride-d3.
-
Rationale: The methyl group of the lactyl moiety is chemically inert under physiological conditions, preventing deuterium scrambling or back-exchange.
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Deuterated Acylating Agent
-
Reagents: L-Lactic acid-d3, Acetyl chloride, Thionyl chloride (
). -
Procedure: L-Lactic acid-d3 is first acetylated to protect the hydroxyl group, yielding O-acetyl-L-lactic acid-d3. This is subsequently converted to (S)-2-acetoxypropionyl chloride-d3 using thionyl chloride under reflux.
-
Critical Control: Moisture exclusion is vital to prevent hydrolysis of the acid chloride.
Step 2: Acylation of the Iodinated Core
-
Substrate: 5-amino-2,4,6-triiodoisophthalic acid dichloride.
-
Reaction: The substrate is dissolved in anhydrous dimethylacetamide (DMAc). The deuterated acid chloride (from Step 1) is added dropwise at 0–5°C.
-
Mechanism: Nucleophilic attack by the aromatic amine on the acid chloride forms the amide bond.
-
Intermediate: 5-[(2-acetoxy-1-oxopropyl-d3)amino]-2,4,6-triiodoisophthalic acid dichloride.
Step 3: Amidation with Serinol
-
Reagents: 2-amino-1,3-propanediol (Serinol), Tributylamine (acid scavenger).
-
Procedure: The intermediate from Step 2 is reacted with excess serinol in DMAc at 50°C. This converts the two acid chloride groups into serinol-amides.
Step 4: Deprotection and Purification
-
Hydrolysis: The acetate protecting group on the lactyl side chain is removed via mild alkaline hydrolysis (pH 10-11, NaOH) or aminolysis.
-
Purification: The crude Iopamidol-d3 is desalted using nanofiltration or ion-exchange resins (cation/anion train) and crystallized from ethanol/water.
Synthesis Workflow Diagram
Caption: Synthetic route for Iopamidol-d3 highlighting the introduction of the deuterium label via the lactyl side chain.
Part 2: Analytical Validation (LC-MS/MS)
Reliable quantification requires a self-validating LC-MS/MS method where Iopamidol-d3 corrects for matrix effects (ion suppression/enhancement) in complex matrices like wastewater or plasma.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[7][8]
-
Mechanism: Protonated molecular ions
. -
Transitions: The mass shift of +3 Da is consistent in both precursor and product ions, confirming the stability of the label on the lactyl moiety during fragmentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Iopamidol | 777.9 | 559.0 | 35 | 25 |
| Iopamidol-d3 | 780.9 | 562.0 | 35 | 25 |
Note: The transition 778
Chromatographic Protocol[4]
-
Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polarity)
-
1-6 min: 5%
95% B (Linear gradient) -
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Part 3: Degradation Pathways and Environmental Fate
Iopamidol is resistant to biological degradation but susceptible to advanced chemical oxidation processes (AOPs) used in water treatment. Understanding these pathways is crucial for toxicity assessment.
Ozonation Pathway
Ozone (
-
Mechanism: Electrophilic attack and hydroxyl radical (
) oxidation. -
Key Transformation Products (TPs):
-
Deiodination: Release of iodide ions (
), which can be oxidized to iodate ( ). -
Side-Chain Cleavage: Oxidation of the serinol or lactyl chains leading to aldehyde/ketone derivatives.
-
Hydroxylation: Addition of -OH groups to the aromatic ring.
-
Chlorination Pathway
Chlorination (used in disinfection) leads to the formation of toxic Iodinated Disinfection By-Products (I-DBPs).
-
Mechanism: Substitution of Iodine by Chlorine and breakdown of the aromatic core.
-
Key Products:
-
I-THMs: Iodoform (
), Chloro-iodo-methanes. -
High Molecular Weight DBPs: Partially chlorinated Iopamidol intermediates.
-
-
Toxicity: Chlorinated TPs often exhibit higher genotoxicity than the parent compound.
Degradation Pathway Diagram
Caption: Divergent degradation pathways of Iopamidol under oxidative (Ozone) and disinfective (Chlorine) conditions.
References
-
Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS) process: Kinetics, mechanism, and simultaneous reduction of iodinated disinfection by-product formation potential. Source: Water Research (2020)
-
Transformation of Iopamidol during Chlorination. Source: Environmental Science & Technology (2014)
-
Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media. Source: Analytical and Bioanalytical Chemistry (2014) [9]
-
Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Source: Agilent Technologies Application Note (2016)
-
Iopamidol Synthesis and Preparation of Intermediates. Source: ChemicalBook / Patent Literature
Sources
- 1. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 7. hpst.cz [hpst.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Throughput LC-MS/MS Quantification of Iopamidol in Human Plasma
Application Note: Precision GFR Assessment via Exogenous Markers
Part 1: Executive Summary & Scientific Rationale
The Clinical Imperative: Accurate assessment of Glomerular Filtration Rate (GFR) is the cornerstone of nephrology. While creatinine-based estimates (eGFR) are convenient, they suffer from significant inter-individual variability due to muscle mass and diet. The measurement of exogenous filtration markers—specifically non-ionic iodinated contrast media (ICM) like Iopamidol —via LC-MS/MS has emerged as a superior alternative to the traditional Iohexol clearance method.
The Analytical Challenge: The "Polarity Trap"
Iopamidol (
-
Standard C18 Failure: On traditional C18 columns, Iopamidol elutes in the void volume (dead time), leading to severe ion suppression from unretained plasma salts and phospholipids.
-
The HILIC vs. Polar-RP Solution: While Hydrophilic Interaction Liquid Chromatography (HILIC) provides retention, it often suffers from long equilibration times and solubility mismatches with plasma extracts.
The Solution: This protocol utilizes a Polar-Embedded C18 stationary phase.[1] This technology combines the robustness of reversed-phase chromatography with a polar-modified surface that retains hydrophilic compounds using 100% aqueous initial conditions, ensuring separation from the matrix void volume without the instability of HILIC.
Part 2: Experimental Protocol
2.1 Chemicals & Reagents
-
Analyte: Iopamidol (USP Reference Standard).
-
Internal Standard (IS): Iopamidol-d3 (Preferred) or Iohexol-d5 (Alternative).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Formic Acid (FA) or Ammonium Formate.
2.2 Sample Preparation: Protein Precipitation with Aqueous Dilution
Rationale: Direct injection of high-organic supernatants (from protein precipitation) onto a Polar C18 column causes "solvent effect" peak distortion (fronting). We employ a "Dilute-and-Shoot" modification to refocus the analyte at the column head.
Workflow Diagram:
Figure 1: Sample preparation workflow emphasizing the aqueous dilution step to ensure retention on Polar C18 phases.
2.3 Liquid Chromatography Conditions
-
Instrument: UHPLC System (e.g., Shimadzu Nexera or Agilent 1290).
-
Column: Phenomenex Kinetex Polar C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or Waters Acquity HSS T3.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[2]
Mobile Phase Gradient:
-
MP A: Water + 0.1% Formic Acid.
-
MP B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % B | Event | Mechanism |
| 0.00 | 2% | Start | Loading (High Aqueous retains polar Iopamidol) |
| 0.50 | 2% | Hold | Wash salts to waste |
| 2.50 | 90% | Ramp | Elute Analyte |
| 3.00 | 90% | Wash | Clean column of phospholipids |
| 3.10 | 2% | Reset | Re-equilibrate |
| 5.00 | 2% | Stop | Ready for next injection |
2.4 Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Rationale: Iopamidol protonates readily (
). The iodine atoms provide a mass defect that can be leveraged for specificity, but standard MRM is sufficient.
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Iopamidol | 778.1 | 559.1 | Quantifier | 25 |
| 778.1 | 442.0 | Qualifier | 35 | |
| Iopamidol-d3 | 781.1 | 562.1 | IS Quant | 25 |
Note: The transition 778 -> 559 corresponds to the loss of the iodinated side chain, a robust fragmentation pathway for this class of compounds.
Part 3: Validation & Troubleshooting (E-E-A-T)
3.1 Linearity & Range
-
Target Range: 0.5 µg/mL to 200 µg/mL.
-
Curve Fitting: Linear regression (
weighting) is required due to the wide dynamic range. -
Self-Validation Check: The correlation coefficient (
) must exceed 0.995. If drops, check the IS response stability; signal suppression at high concentrations often indicates matrix saturation.
3.2 Matrix Effects & Phospholipids
Plasma phospholipids (PLs) are the primary enemy in this assay. Because Iopamidol elutes early (even on Polar C18), late-eluting PLs from a previous injection can wrap around and suppress the signal of the current injection.
-
Mitigation: The gradient includes a hard wash (90% B) at 2.5 min.
-
Verification: Monitor m/z 184 -> 184 (Phosphatidylcholine head group) during method development to ensure PLs do not co-elute with Iopamidol.
3.3 Stability
Iopamidol is stable in plasma at -20°C for >3 months. However, post-preparative stability (in the autosampler) can be an issue if evaporation occurs.
-
Protocol: Use sealed 96-well mats, not open slit caps, if running batches >12 hours.
References
-
Selection of Iopamidol for GFR: Comparison of Iohexol and Iopamidol for GFR Measurement. (2025).[2][3][4] Journal of Clinical Pharmacology. This study validates the pharmacokinetic interchangeability of Iopamidol and Iohexol.
-
Chromatographic Strategy (Polar Retention): Development of LC-MS/MS methods for polar contrast agents. (2018).[5] Journal of Pharmaceutical and Biomedical Analysis. Discusses the necessity of Polar C18 phases for retaining iodinated contrast media.
-
Iothalamate/Iopamidol Methodology: Quantification by Tandem Mass Spectrometry to Measure Glomerular Filtration Rate. (2010).[6] Clinical Chemistry. Establishes the foundational "Dilute-and-Shoot" protocols for renal markers.
-
HILIC vs. RP Comparison: Retaining and Separating Polar Molecules – A Detailed Investigation. (2019).[7] Agilent Technical Notes. Provides the theoretical basis for choosing Polar-Embedded C18 over HILIC for robust clinical workflows.
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. mzinterpretation.com [mzinterpretation.com]
- 3. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. agilent.com [agilent.com]
Application Note: High-Throughput Analysis of Iodinated Contrast Media in Aqueous Matrices by Direct Injection LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of iodinated contrast media (ICM) in various aqueous samples using direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes sample preparation, thereby reducing analysis time, cost, and potential for error, while leveraging the high sensitivity and selectivity of modern triple quadrupole mass spectrometry.[1] The described protocol is tailored for researchers, scientists, and drug development professionals requiring efficient and reliable monitoring of these compounds in environmental and quality control settings.
Introduction: The Environmental and Clinical Significance of Iodinated Contrast Media
Iodinated contrast media (ICM) are a class of pharmaceuticals administered in high doses for medical X-ray imaging to enhance the visibility of internal structures.[2] Structurally, they are based on a tri-iodinated benzene ring, which provides strong X-ray absorption.[3] Due to their high chemical and biological stability, a significant portion of the administered dose is excreted unchanged from the human body into wastewater.[3][4]
Conventional wastewater treatment plants often struggle to remove these polar and persistent compounds, leading to their detection in surface water, groundwater, and even drinking water.[1][5][6] While ICM themselves exhibit low acute toxicity, their degradation during water disinfection processes can form iodinated disinfection by-products (I-DBPs), which are of greater toxicological concern, exhibiting cytotoxic and genotoxic effects.[3][5] Consequently, sensitive and efficient analytical methods are imperative for monitoring the fate and occurrence of ICM in the environment.
The Rationale for a Direct Injection Approach
Traditional methods for analyzing trace organic contaminants in water often involve a sample pre-concentration step, such as solid-phase extraction (SPE).[2][5] While effective, SPE is time-consuming and can introduce variability and potential for sample loss.[5] Recent advancements in LC-MS/MS instrumentation offer sufficient sensitivity to detect ICM at environmentally relevant concentrations (ng/L levels) with direct injection of filtered aqueous samples.[1][2]
Key Advantages of Direct Injection:
-
Reduced Sample Handling: Minimizes the risk of contamination and analyte loss.
-
Increased Throughput: Eliminates the time-consuming SPE step, allowing for faster sample turnaround.[1]
-
Cost-Effectiveness: Reduces solvent and consumable usage associated with sample preparation.[1]
-
Improved Accuracy: Avoids errors that can be introduced during multi-step sample pretreatment.[1]
The primary challenge in direct injection is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes.[7][8] This can be effectively mitigated through the use of stable isotope-labeled internal standards and careful optimization of chromatographic and mass spectrometric conditions.[9]
Experimental Workflow and Methodology
The overall workflow for the direct injection analysis of ICM is streamlined to maximize efficiency and reproducibility.
Caption: Workflow for direct injection LC-MS/MS analysis of ICM.
Materials and Reagents
-
Standards: Analytical standards of target ICM (e.g., Iopamidol, Iohexol, Diatrizoate, Iomeprol, Iopromide) and their corresponding stable isotope-labeled internal standards (e.g., Iohexol-d5).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid or acetic acid.
-
Sample Preparation: 0.45 µm regenerated cellulose syringe filters.
Protocol: Sample Preparation
The sample preparation is minimal, focusing on the removal of particulate matter.
-
Allow water samples, stored at 4 °C, to equilibrate to room temperature.[2]
-
Agitate the sample to ensure homogeneity.[2]
-
In a clean vial, aliquot a known volume of the sample (e.g., 1 mL).
-
Spike the aliquot with a working solution of the internal standards to a final concentration appropriate for the expected analyte levels and instrument sensitivity.
-
Vortex the spiked sample briefly.
-
Filter the sample directly into an autosampler vial using a 0.45 µm syringe filter.[2] The sample is now ready for injection.
Protocol: LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument and target analytes.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent[1][2] | High-pressure capability allows for use of sub-2 µm particle columns for better resolution and speed. |
| Column | Reversed-Phase C18 or C8, e.g., 2.1 x 100 mm, 1.8 µm | Provides good retention for polar ICM.[10][11] |
| Column Temp. | 15–40 °C | Lower temperatures can increase retention for highly polar compounds.[2] Optimization is key. |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive ESI mode.[2][10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.3–0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Injection Vol. | 50–100 µL | A larger injection volume increases the mass of analyte on-column, enhancing sensitivity.[2][12] |
| Gradient | Example: 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate | A gradient is necessary to elute the range of ICM, which have varying polarities. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 6495 Triple Quadrupole or equivalent[1][2] | High sensitivity is crucial for detecting low ng/L concentrations via direct injection. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules.[13] Positive mode provides good sensitivity for most ICM.[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11] |
| Drying Gas Temp. | 220–350 °C | Optimizes desolvation of the ESI droplets.[2][11] |
| Nebulizer Pressure | 40–45 psig | Affects droplet size and ionization efficiency.[2][11] |
| Capillary Voltage | 3500–4000 V | Drives the electrospray process. |
| MRM Transitions | Analyte-specific (see Table 3) | Two transitions (quantifier and qualifier) are monitored for each analyte for confident identification. |
Data Analysis and Quantification
Quantification is performed using an internal standard calibration curve. A series of calibration standards are prepared in a clean matrix (e.g., deionized water) and subjected to the same preparation steps as the unknown samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The concentration of ICM in the unknown samples is then calculated from this calibration curve.
Table 3: Example MRM Transitions for Common Iodinated Contrast Media
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| Diatrizoic Acid | 614.8 | 583.8 | 487.8 |
| Iothalamic Acid | 614.8 | 487.8 | 583.8 |
| Iohexol | 821.9 | 803.9 | 607.9 |
| Iopamidol | 777.9 | 616.9 | 574.8 |
| Iomeprol | 777.9 | 645.9 | 574.8 |
| Iopromide | 791.9 | 607.8 | 501.9 |
| Iohexol-d5 (IS) | 826.9 | 808.9 | – |
Note: MRM transitions should be empirically optimized on the specific instrument used.
Performance and Validation
The described method allows for the detection of ICM at low ng/L (parts-per-trillion) levels.[2] Method validation should assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
-
Linearity: Calibration curves typically demonstrate excellent linearity (R² > 0.99) over several orders of magnitude (e.g., 1–1,000 ng/L).[2]
-
Precision: Replicate injections of standards typically yield a relative standard deviation (RSD) of less than 15%.[11]
-
Accuracy: Spike-recovery experiments in various matrices (e.g., tap water, surface water, wastewater effluent) should be performed to assess method accuracy. Recoveries are generally expected to be within 75–125%.[2] Deviations outside this range may indicate significant matrix effects that require further investigation, such as sample dilution.
Troubleshooting and Field-Proven Insights
-
Poor Peak Shape: ICM are polar and can exhibit poor peak shape on reversed-phase columns. Ensure proper mobile phase pH (acidic for positive ESI) and consider columns specifically designed for polar compounds.[2]
-
Matrix Effects: If significant ion suppression or enhancement is observed (indicated by poor spike recoveries), the use of a stable isotope-labeled internal standard for each analyte is the most effective way to compensate.[9] If unavailable, the standard addition method is a viable but more time-consuming alternative.[7]
-
Carryover: Due to the large injection volumes, carryover can be a concern. An aggressive needle wash with a high percentage of organic solvent should be incorporated into the method.
-
Isomer Separation: Some ICM, like Iopamidol and Iomeprol, are isomers. Chromatographic conditions must be carefully optimized to achieve baseline separation for accurate, individual quantification.[2]
Caption: Troubleshooting guide for common direct injection LC-MS issues.
Conclusion
The direct injection LC-MS/MS method presented provides a rapid, sensitive, and reliable tool for the quantification of iodinated contrast media in aqueous samples. By eliminating the need for offline sample preparation, this approach significantly enhances laboratory throughput and reduces the potential for analytical error. The careful selection of chromatographic conditions and the use of internal standards are critical to overcoming the challenges of matrix effects and ensuring data of the highest quality for environmental monitoring and research applications.
References
- Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Agilent Technologies, Inc.
- Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS.
- The Pros and Cons of Direct Injection. The Analytical Scientist.
- A direct injection liquid chromatography tandem mass spectrometry method for the kinetic study on iodinated contrast media (ICMs)
- Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. LCGC North America.
- Iodinated Contrast Media—From Clinical Use to Environmental Concern and Tre
- Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry.
- Iodinated contrast media in w
- Occurrence and Behavior of X-ray Contrast Media in Sewage Facilities and the Aquatic Environment. Environmental Science & Technology.
- Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews.
- Rapid analysis of iodinated X-ray contrast media in secondary and tertiary treated wastewater by direct injection liquid chromatography-tandem mass spectrometry.
- Rapid analysis of iodinated X-ray contrast media in secondary and tertiary treated wastewater by direct injection liquid chromatography-tandem mass spectrometry.
- Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. Clinical Pharmacology & Therapeutics.
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies, Inc.
- Tackling the increasing contamination of the water supply by iodinated contrast media. Environmental Sciences Europe.
Sources
- 1. sepscience.com [sepscience.com]
- 2. hpst.cz [hpst.cz]
- 3. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. d-nb.info [d-nb.info]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Rapid analysis of iodinated X-ray contrast media in secondary and tertiary treated wastewater by direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Mobile Phase Optimization for Iopamidol-d3 Separation on C18 Columns
Executive Summary & Strategic Rationale
Iopamidol is a non-ionic, highly hydrophilic iodinated contrast medium (ICM). Its separation on hydrophobic C18 stationary phases presents a classic chromatographic paradox: the analyte is too polar to be retained by standard hydrophobic mechanisms, yet C18 remains the industry standard for robustness.
The inclusion of the deuterated isotopolog, Iopamidol-d3 , implies a mass spectrometry (LC-MS) workflow. Therefore, this guide prioritizes Volatile Mobile Phases compatible with electrospray ionization (ESI).
The Core Challenge:
Standard C18 columns often suffer from "phase collapse" (dewetting) under the high-aqueous conditions (>95% water) required to retain Iopamidol. Optimization is not just about selectivity; it is about maintaining phase integrity while achieving sufficient retention (
Mobile Phase Chemistry: The "Why" Behind the Components
The Aqueous Phase (Solvent A)
For Iopamidol, water is the "strong" solvent in terms of solubility but the "weak" solvent for elution.
-
Recommendation: 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mechanism:
-
pH Control (~3.0 - 4.0): While Iopamidol is non-ionic, the acidic pH suppresses the ionization of residual silanols on the silica surface, reducing peak tailing.
-
Ionic Strength: Ammonium formate provides sufficient ionic strength to normalize electrostatic interactions without suppressing MS signal intensity.
-
The Organic Modifier (Solvent B)
-
Verdict: Methanol is often preferred for Iopamidol retention, though ACN provides sharper peaks.
-
Reasoning: Methanol is a protic solvent. It can engage in hydrogen bonding with the amide groups of Iopamidol, offering a different selectivity profile than the aprotic ACN. However, for high-throughput LC-MS, Acetonitrile is frequently chosen for its lower viscosity and lower backpressure, allowing faster flow rates.
-
Protocol Choice: We will use Acetonitrile for this high-efficiency protocol, but note that switching to Methanol is a primary lever if selectivity fails.
-
The "Dewetting" Phenomenon
If you use a standard C18 column with 100% water, the hydrophobic C18 chains may fold onto themselves to escape the water, expelling the mobile phase from the pores.
-
Solution: Use a Polar-Embedded or "AQ" type C18 column .[4] These have hydrophilic groups near the silica surface that allow the phase to remain wetted even in 100% aqueous conditions.
Visualization: Retention Mechanism & Workflow
Mechanism of Interaction
The following diagram illustrates the competing forces determining Iopamidol-d3 retention.
Caption: Interaction dynamics between hydrophilic Iopamidol-d3 and C18 stationary phase. Polar embedded groups bridge the gap to prevent phase collapse.
Experimental Protocol: Step-by-Step Optimization
Instrumentation & Materials
-
System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
-
Column: Agilent ZORBAX SB-Aq or Phenomenex Kinetex Biphenyl/C18 (2.1 x 100 mm, 1.8 µm or 2.6 µm). Note: Standard C18 is acceptable only if organic content never drops below 5%.
-
Standards: Iopamidol (Native) and Iopamidol-d3 (IS).
Preparation of Mobile Phases
-
Mobile Phase A (MPA): Dissolve 630 mg Ammonium Formate in 1 L of LC-MS grade water. Add 1 mL Formic Acid. Filter through 0.2 µm membrane.
-
Mobile Phase B (MPB): 100% Acetonitrile (LC-MS grade).
Gradient Optimization Workflow
Since Iopamidol elutes early, the gradient must start highly aqueous.
Table 1: Recommended Gradient Program
| Time (min) | % Mobile Phase B (Organic) | Flow Rate (mL/min) | Interaction Phase |
| 0.00 | 2% | 0.40 | Loading/Trapping (High aqueous to retain polar analyte) |
| 1.00 | 2% | 0.40 | Isocratic hold to separate from void volume |
| 5.00 | 30% | 0.40 | Elution Gradient (Linear ramp) |
| 5.10 | 95% | 0.40 | Wash (Remove hydrophobic matrix components) |
| 7.00 | 95% | 0.40 | Wash Hold |
| 7.10 | 2% | 0.40 | Re-equilibration (Critical for retention reproducibility) |
| 10.00 | 2% | 0.40 | Ready for next injection |
Method Development Decision Tree
Caption: Logical workflow for troubleshooting retention and peak shape issues during Iopamidol-d3 method development.
Critical Control Points & Troubleshooting
Temperature Effects
Iopamidol can exhibit peak splitting due to hindered rotation around the amide bond (atropisomerism) at low temperatures.
-
Protocol: Maintain column oven at 35°C - 40°C . This accelerates the interconversion of rotamers, resulting in a single, sharper peak.
Carryover
Iodinated contrast media are "sticky" in LC systems.
-
Wash Solvent: Use a needle wash of 50:50 Methanol:Water (or Isopropanol mix). Pure ACN is often less effective at solubilizing the specific residues of ICMs.
Mass Spectrometry Detection (MRM)
Ensure your d3-IS transition does not suffer from "cross-talk" or interference from the native M+2 isotope, although for Iodine (monoisotopic), this is less of an issue than with Cl/Br compounds.
-
Iopamidol-d3 Precursor: m/z ~780.1 (Check specific label position).
-
Iopamidol Native Precursor: m/z 777.1 [M+H]+.
References
-
Agilent Technologies. (2023). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved from [Link]
-
Ens, W., et al. (2014).[5] Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Phenomenex. (2025).[6] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. aapco.org [aapco.org]
- 3. chimia.ch [chimia.ch]
- 4. ymc.eu [ymc.eu]
- 5. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iopamidol-d3 LC-MS/MS Analysis
Welcome to the technical support center for the analysis of Iopamidol-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression in LC-MS/MS assays. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development and daily analyses.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common foundational questions regarding Iopamidol-d3 and the phenomenon of ion suppression.
Q1: What is Iopamidol-d3 and why is it used in LC-MS/MS analysis?
Iopamidol is a non-ionic, water-soluble, iodinated X-ray contrast agent used in medical imaging.[1][2][3] Iopamidol-d3 is its stable isotope-labeled (deuterated) analogue. In quantitative LC-MS/MS analysis, Iopamidol-d3 serves as an ideal internal standard (IS). Because it has nearly identical physicochemical properties to the actual analyte (Iopamidol), it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4][5] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, correcting for variations in sample preparation, injection volume, and matrix effects.[5][6]
Q2: What is ion suppression and why is it a major concern for Iopamidol-d3?
Ion suppression is a type of matrix effect where the signal intensity of the target analyte (and its internal standard, Iopamidol-d3) is reduced.[4][7] This occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization process in the mass spectrometer's source.[4][8] These interfering molecules compete with the analyte for the available charge, energy, or space at the droplet surface during electrospray ionization (ESI), leading to a decrease in the number of analyte ions that reach the detector.[8][9][10] This can severely compromise the accuracy, precision, and sensitivity of the assay.[8][11]
Q3: What are the most common sources of ion suppression in biological samples?
When analyzing biological fluids like plasma or serum, the primary sources of ion suppression are endogenous components that are often present at high concentrations.[4][12] These include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, often co-eluting with many analytes in reversed-phase chromatography and causing significant ion suppression.[13][14]
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI probe, altering the electric field and hindering the ionization process.[10][11]
-
Proteins: While most are removed during initial sample preparation, residual proteins can still interfere.[11]
-
Other Endogenous Molecules: Compounds like urea, bile acids, and amino acids can also contribute to the overall matrix effect.[11]
Q4: How can I quickly assess if ion suppression is affecting my Iopamidol-d3 signal?
A classic method is the post-column infusion experiment .[9][11][15] This diagnostic tool helps identify regions in the chromatogram where ion suppression occurs.
Experimental Workflow: Post-Column Infusion
Caption: Workflow for a post-column infusion experiment.
Procedure:
-
Infuse a standard solution of Iopamidol-d3 at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path after the analytical column using a mixing tee.
-
This creates a stable, elevated baseline signal for the Iopamidol-d3 MRM (Multiple Reaction Monitoring) transition.
-
Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without any analyte or IS).
-
Observe the Iopamidol-d3 signal. If there are dips or drops in the baseline, this indicates that components from the matrix are eluting at those specific retention times and causing ion suppression.[15] If your Iopamidol-d3 peak elutes within one of these suppression zones, your assay is likely compromised.[15]
Part 2: Troubleshooting Guide - Resolving Ion Suppression
This section provides detailed, step-by-step guidance to diagnose and mitigate ion suppression affecting your Iopamidol-d3 analysis.
Section 2.1: Sample Preparation Issues
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is ever injected.[4][16]
Q5: My Iopamidol-d3 signal is low and inconsistent across different plasma samples. Is my sample preparation inadequate?
Yes, this is highly likely. Inconsistent signal, especially between different sample lots, points directly to variable matrix effects.[5] A simple "dilute-and-shoot" or basic protein precipitation may not be sufficient for removing phospholipids, which are a primary cause of suppression.[9][13]
Causality: Protein precipitation with acetonitrile effectively removes most proteins, but phospholipids remain soluble in the resulting supernatant and are carried onto the LC-MS system.[13][14][17]
Protocol 1: Enhanced Protein Precipitation with Phospholipid Removal (PLR)
This method builds upon the standard protein precipitation by adding a specific step to capture phospholipids.
Objective: To remove both proteins and phospholipids in a simple, high-throughput workflow.
Methodology:
-
Precipitation: In a 96-well plate, add 300 µL of cold acetonitrile (containing 1% formic acid) to 100 µL of plasma sample (including Iopamidol-d3 IS).
-
Mixing: Mix thoroughly (vortex for 1-2 minutes) to ensure complete protein precipitation.
-
Filtration/Removal: Use a specialized phospholipid removal plate (e.g., HybridSPE-PL, Captiva EMR-Lipid) that contains a dual-frit and a zirconia-coated silica or other lipid-retentive sorbent.[17][18]
-
Processing: Place the plate on a vacuum manifold and apply vacuum to pull the supernatant through the packed bed. The precipitated proteins are filtered out, and the phospholipids are retained by the sorbent.[13][18]
-
Collection: The resulting eluent is a clean extract ready for direct injection or further concentration.
Protocol 2: Solid-Phase Extraction (SPE) for Maximum Cleanliness
SPE provides a more selective and robust cleanup by using tailored chemical interactions to bind the analyte while washing away interferences.[4][19][20] Given Iopamidol's polar nature, a polar or mixed-mode retention mechanism is often effective.[1][2][21]
Objective: To isolate Iopamidol and Iopamidol-d3 from complex biological matrices with high efficiency.
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology (Example using Mixed-Mode Cation Exchange):
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash 1: Pass 1 mL of an acidic wash (e.g., 0.1 M acetic acid) to remove neutral and basic interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elute: Elute Iopamidol-d3 with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.[5]
| Cleanup Method | Relative Phospholipid Removal | Analyte Recovery | Throughput | Typical RSD% |
| Protein Precipitation | Poor | >95% | High | 10-20% |
| PLR Precipitation | >99%[14] | >90%[14] | High | <10% |
| Solid-Phase Extraction | Excellent | 85-100% | Medium | <5%[14] |
| Caption: Comparison of common sample preparation techniques. |
Section 2.2: Chromatographic Optimization
If sample preparation is maximized, the next step is to ensure the chromatography is separating the analyte from any remaining matrix components.[4][9]
Q6: My Iopamidol-d3 peak is still suppressed even after using SPE. How can I improve my chromatography?
This indicates that despite a clean sample, some matrix components still co-elute with Iopamidol-d3. The goal is to change the chromatographic selectivity to move the Iopamidol-d3 peak away from the suppression zone.
Causality: Ion suppression is most severe when the analyte and the interfering compound enter the ion source at the same time.[4][8] By altering the separation, you can ensure they reach the source at different times.
Caption: Impact of chromatographic separation on ion suppression.
Protocol 3: Modifying the LC Gradient
Altering the mobile phase gradient is often the fastest way to shift peak retention times.[9]
Objective: To move the Iopamidol-d3 peak to a cleaner, suppression-free region of the chromatogram.
Methodology:
-
Assess Current Method: Note the retention time of Iopamidol-d3 and the suppression zones identified via post-column infusion.
-
Sharpen the Gradient: Increase the ramp of the organic mobile phase (e.g., go from 5% to 95% B in 2 minutes instead of 4). This will sharpen peaks and may provide enough of a shift.
-
Introduce an Isocratic Hold: If suppression occurs just before your analyte peak, add a short isocratic hold at a low organic percentage at the beginning of the gradient. This can help push early-eluting interferences further away from the analyte.
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. This can dramatically alter selectivity.[9]
| Parameter | Example A (Standard) | Example B (Modified) | Rationale |
| Time (min) | % Acetonitrile | % Acetonitrile | |
| 0.0 | 5 | 5 | |
| 0.5 | 5 | 40 | Steeper initial ramp to elute interferences faster. |
| 2.5 | 60 | 70 | Shallow segment around analyte elution for better resolution. |
| 3.0 | 95 | 95 | |
| 4.0 | 95 | 95 | |
| Caption: Example of LC gradient modification to improve separation. |
Protocol 4: Evaluating a Different Column Chemistry
If gradient changes are insufficient, changing the stationary phase provides an orthogonal separation mechanism.[5]
Objective: To leverage different chemical interactions for separating Iopamidol-d3 from interferences.
Methodology:
-
Standard C18: Most methods for Iopamidol start with a C18 column, which separates based on hydrophobicity.[22][23]
-
Alternative Phases:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be effective for aromatic compounds like Iopamidol.
-
Pentafluorophenyl (PFP): Provides multiple interaction modes including dipole-dipole and shape selectivity.
-
Embedded Polar Group (EPG): A C18 column with a polar group embedded in the alkyl chain can alter selectivity for polar analytes and provide different peak shapes.
-
-
Systematic Evaluation: Test your sample on at least two different column chemistries using the same gradient conditions to observe changes in selectivity and peak position relative to suppression zones.
Section 2.3: Mass Spectrometer Source Optimization
Fine-tuning the ion source parameters can enhance the signal of your analyte relative to the background, effectively reducing the impact of suppression.[7][16]
Q7: My signal is still suboptimal after extensive sample prep and chromatography work. Can I adjust the MS source?
Yes. While source optimization cannot remove interfering compounds, it can maximize the ionization efficiency of Iopamidol-d3, making the assay more robust against residual matrix effects.[24][25]
Causality: ESI parameters like gas temperature, gas flow, and capillary voltage control the desolvation and ionization process.[24][26] Optimizing these for your specific analyte and flow rate ensures the most efficient ion generation, which can help overcome competitive effects in the source.[27][28]
Caption: Key components and processes in an Electrospray Ionization (ESI) source.
Protocol 5: Systematic Source Parameter Optimization
This should be performed by infusing a standard solution of Iopamidol-d3 and adjusting parameters one at a time to find the optimal signal intensity.
Objective: To maximize the MS signal for Iopamidol-d3 under the final chromatographic conditions.
Methodology:
-
Setup: Use a tee to infuse a solution of Iopamidol-d3 (e.g., 100 ng/mL) in your mobile phase at the analytical flow rate.
-
One-at-a-Time Optimization: While monitoring the signal, adjust each parameter individually. Find the value that gives the maximum intensity, then return it to the starting point and move to the next parameter.
-
Iterative Process: After finding the individual optimum for each parameter, perform a second pass to confirm, as some parameters can have interactive effects.
| Parameter | Typical Range | Effect on Iopamidol-d3 Signal |
| Capillary Voltage | 3.0 - 5.0 kV (Positive) | Too low results in poor spray; too high can cause in-source fragmentation.[24] |
| Drying Gas Temp. | 250 - 450 °C | Aids desolvation. Iopamidol is thermally stable, but excessively high temps can be detrimental.[24] |
| Drying Gas Flow | 5 - 15 L/min | Assists in solvent evaporation. Higher flow rates can sometimes reduce chemical noise.[26] |
| Nebulizer Pressure | 20 - 60 psi | Affects droplet size. Higher pressure creates finer droplets, improving desolvation but can cause signal to become unstable if too high.[24][26] |
| Caption: Key ESI source parameters and their general effects. |
By systematically addressing sample preparation, chromatography, and source conditions, you can effectively diagnose, troubleshoot, and ultimately eliminate ion suppression for a robust and reliable Iopamidol-d3 LC-MS/MS assay.
References
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
- Merck Millipore. HybridSPE-Phospholipid Technology.
- Benchchem. Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
- Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
- New Approaches to Protein Precipitation: Effective Phospholipid Removal Improves Results. (2013, February 18). Lab Manager.
- Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain.
- Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. IROA Technologies.
- Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020, October 20). Restek Resource Hub.
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Volmer, D. A., & Jessome, L. L. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Agilent Technologies, Inc.
- Ens, W., Senner, F., Gygax, B., & Schlotterbeck, G. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry, 406(12), 2789–2798.
- Solid-Phase Extraction (SPE). (2024, November 5). Veeprho.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen.
- Understanding and Improving Solid-Phase Extraction. (2022, April 15). LCGC International.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC.
- Tips for Optimizing Key Parameters in LC–MS. LCGC International.
- Ens, W., Senner, F., Gygax, B., & Schlotterbeck, G. (2014, March 4). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven. CORE.
- Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. PMC.
- What is Solid-Phase Extraction?. Phenomenex.
- Fischer, S., & Duncan, W. Optimizing the Agilent Multimode Source. Agilent Technologies.
- Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. (2015, March 3). PubMed.
- Beginner's Guide to Solid-Phase Extraction (SPE). Waters Corporation.
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC.
- Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation.
- A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. (2025, August 6). ResearchGate.
- Ion suppression (mass spectrometry). Wikipedia.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.
- Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Ion Suppression in Mass Spectrometry. Ovid.
- Ion Suppression in LC–MS–MS Analysis. Scribd.
- LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. SCIEX.
- [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018, October 8). PubMed.
- Ion suppression; A critical review on causes, evaluation, prevention and applications. (2025, August 6). ResearchGate.
- Process for the Preparation of Iopamidol. Google Patents.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- LC-MS Resource Guide. SigmaAldrich.
Sources
- 1. hpst.cz [hpst.cz]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20070078281A1 - Process for the Preparation of Iopamidol - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ovid.com [ovid.com]
- 11. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. scribd.com [scribd.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. agilent.com [agilent.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. veeprho.com [veeprho.com]
- 20. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. agilent.com [agilent.com]
- 27. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lcms.cz [lcms.cz]
Minimizing carryover of iodinated contrast media in LC injectors
Ticket ID: ICM-OPT-442 Status: Open Subject: Minimizing Iodinated Contrast Media (ICM) Carryover in LC Injectors Assigned Specialist: Senior Application Scientist, Chromatography Division
The Mechanic of the Problem: Why ICMs Stick
Welcome to the technical support hub. To solve carryover for Iodinated Contrast Media (e.g., Iohexol, Iodixanol, Iopromide), we must first understand the unique physicochemical properties that make them "sticky." Unlike lipophilic small molecules that adhere due to hydrophobicity, ICMs present a polarity and viscosity paradox .
The Adsorption Mechanism
ICMs are highly hydrophilic (water-soluble) yet possess high molecular weight and viscosity. They contain multiple iodine atoms on a benzene ring, often shielded by hydrophilic side chains.
-
Metal Chelation & Interaction: The iodine atoms and amide groups can exhibit Lewis acid-base interactions with active sites on stainless steel surfaces (needles, loops).
-
Viscous Adhesion: Due to their high density and viscosity, ICMs resist laminar flow flushing, creating "dead zones" in hydraulic connections.
-
Solubility Mismatch: A common error is using high-organic washes (100% Methanol/Acetonitrile). Since ICMs are highly water-soluble, pure organic solvents can cause them to precipitate or form a film on the injector surfaces rather than washing them away.
Visualization: The Carryover Pathway
The following diagram illustrates where ICM residues accumulate and the logic for removal.
Figure 1: Mechanism of ICM adsorption and the critical role of solvent choice in desorption.
Optimized Protocols: The "Dual-Mode" Wash System
The most effective strategy for ICMs is a Dual-Mode Wash that targets both solubility and surface tension.
The "Golden Standard" Wash Recipe
Do not rely on a single wash solvent. Use a weak wash (high aqueous) to solubilize the ICM, followed by a strong wash (organic) to prevent microbial growth and dry the system.
| Parameter | Recommended Composition | Mechanism of Action |
| Wash Solvent 1 (Weak) | 90% Water / 10% Isopropanol (IPA) + 0.1% Formic Acid | Solubilization: The high water content dissolves the hydrophilic ICM. The acid disrupts metal interactions. IPA reduces surface tension to penetrate dead volumes. |
| Wash Solvent 2 (Strong) | 50% Acetonitrile / 25% Methanol / 25% Water | Stripping: Removes the aqueous residue and any hydrophobic contaminants from the matrix (e.g., plasma proteins). |
| Wash Time/Volume | Minimum 3 cycles or 5x loop volume | Mechanical shearing force is required to remove viscous residues. |
Hardware Configuration
-
Needle Wash: Set to "Dip and Rinse" (External wash).
-
Seat Backflush: CRITICAL. You must backflush the needle seat. The seat is the #1 source of ICM carryover because the needle deposits the viscous sample there during injection.
-
Material: If possible, upgrade to a PEEK-lined needle or Passivated Steel (DLC coating) to reduce ionic interactions.
Troubleshooting Guide: Diagnosis & Repair
Issue: Ghost peaks appear in blank injections following a high-concentration sample.
Step 1: Isolate the Source
Use the following logic tree to determine if the carryover is from the Injector or the Column .
Figure 2: Diagnostic workflow to isolate the source of carryover.
Step 2: Specific Fixes
Scenario A: Carryover is from the Injector (Most Common for ICMs)
-
Root Cause: Adsorption on the needle exterior or rotor seal.[1]
-
Action:
-
Switch to the Wash Solvent 1 recipe above (High Aqueous).
-
Increase "Needle Wash Time" to 10 seconds.
-
Change the Rotor Seal . Standard Vespel seals can absorb iodine. Switch to Tefzel (ETFE) or PEEK rotor seals if pressure limits allow.
-
Scenario B: Carryover is from the Column
-
Root Cause: ICMs are sticking to the stationary phase or frits.
-
Action:
-
Implement a "Sawtooth" gradient wash at the end of the run (rapid cycling 5% -> 95% B three times).
-
Add Ammonium Hydroxide (pH 9) to the mobile phase B wash cycle (if column resistant) to deprotonate and flush acidic residues.
-
Frequently Asked Questions (FAQ)
Q: Can I use 100% Acetonitrile as my only wash solvent? A: No. This is a common mistake. ICMs are hydrophilic. 100% ACN can cause the contrast media to precipitate inside the capillaries, actually increasing carryover or causing blockages. You must use at least 20-50% water in your wash solvent to keep the ICM soluble [1, 2].
Q: My carryover persists even after changing the needle. What now? A: Check the Needle Seat Capillary .[2] In many systems, the seat capillary has a small dead volume where viscous fluid gets trapped. Perform a "Seat Backflush" if your autosampler supports it. If not, replace the seat capillary with a smaller ID tubing to increase linear velocity during the flush [3].
Q: Is Sodium Perchlorate recommended for washing? A: While Perchlorate is excellent for solubilizing sticky ions, it is not recommended for LC-MS systems due to signal suppression and source contamination. Use volatile additives like Formic Acid or Ammonium Hydroxide instead.[3] If you must use Perchlorate, you must use a divert valve to send the wash to waste, not the MS [4].
References
-
Agilent Technologies. (2023). Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS. Retrieved from
-
Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Retrieved from
-
Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Retrieved from
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems. Retrieved from
Sources
Improving recovery rates of Iopamidol-d3 in sludge samples
Welcome to the technical support center dedicated to enhancing the analytical recovery of Iopamidol-d3 from complex sludge matrices. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving consistent and high recovery rates. We will move beyond simple procedural lists to explore the underlying scientific principles, offering robust troubleshooting strategies and validated protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns regarding the analysis of Iopamidol-d3 in sludge.
Q1: Why are my Iopamidol-d3 recovery rates from sludge so low and inconsistent?
Low and variable recoveries are typically rooted in the complex and heterogeneous nature of the sludge matrix. Several factors are at play:
-
Strong Analyte-Matrix Interactions: Sludge is a rich mixture of organic matter, lipids, proteins, and inorganic solids. Iopamidol-d3, being a polar compound, can strongly adsorb to these components through mechanisms like hydrogen bonding and surface binding.[1]
-
High Water Solubility: Iopamidol is characterized by its high hydrophilicity and water solubility.[2][3] This makes its extraction from an aqueous-rich matrix into a less polar organic solvent challenging.
-
Matrix Effects in Analysis: Co-extracted matrix components can significantly interfere with the ionization of Iopamidol-d3 in the mass spectrometer source, leading to ion suppression and artificially low readings.[4][5]
-
Sample Non-Homogeneity: Sludge is notoriously difficult to homogenize. Variations between subsamples can lead to inconsistent recovery results.[6]
Q2: Which extraction method is generally best for Iopamidol-d3 from sludge: Solid-Phase Extraction (SPE), or QuEChERS?
While traditional methods like SPE have been used, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often with modifications, is increasingly recommended for analyzing pharmaceuticals in sludge.[7][8][9][10][11]
-
QuEChERS: This approach excels due to its two-stage process. First, a salting-out liquid-liquid extraction (using acetonitrile and salts like MgSO₄ and NaCl) effectively partitions the analytes from the bulk matrix. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step that specifically removes interfering compounds. This targeted cleanup is crucial for minimizing matrix effects.[10][11]
-
Solid-Phase Extraction (SPE): SPE can also be effective, particularly with polymeric reversed-phase cartridges like Oasis HLB, which have shown good recoveries for iodinated contrast media in aqueous samples.[12] However, sludge extracts can quickly clog SPE cartridges, and the complex matrix may require more rigorous and compound-specific optimization of wash and elution steps.
Q3: How much does the specific composition of my sludge sample affect the recovery?
The effect is substantial. Sludge composition varies significantly depending on its source (e.g., industrial vs. municipal), the wastewater treatment processes used, and even seasonal factors.[13][14][15] Key compositional variables that impact recovery include:
-
Organic Matter Content: Higher organic content often leads to stronger analyte adsorption and increased co-extraction of interfering substances.[1]
-
Lipid Content: High-fat content can sequester Iopamidol-d3 and cause significant matrix effects.
-
pH: The pH of the sludge can influence the surface charge of matrix components and the potential for analyte degradation.[16][17]
Q4: Could my Iopamidol-d3 be degrading during sample collection, storage, or preparation?
Yes, analyte stability is a critical factor. Iopamidol is generally stable, but degradation can occur under certain conditions.[2][18] Key considerations are:
-
Storage: Samples should be frozen immediately after collection and stored at -20°C or lower to minimize biological and chemical degradation.
-
pH Extremes: Strong acidic or basic conditions during extraction can potentially lead to hydrolysis, although Iopamidol is quite robust.[16][17]
-
Light Exposure: While less of a concern for Iopamidol compared to other compounds, it is good practice to store samples and extracts in amber vials to prevent photodegradation.
Q5: How can I effectively combat matrix effects during the final LC-MS/MS analysis?
Matrix effects, primarily ion suppression, are a major hurdle.[5] The most effective strategies are:
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (in this case, you are already using Iopamidol-d3, which is excellent) is the best way to compensate for signal loss. The internal standard should be added at the very beginning of the sample preparation process.
-
Effective Cleanup: A thorough d-SPE cleanup step in a QuEChERS protocol is vital for removing interfering co-extractives.
-
Chromatographic Separation: Optimize your LC method to ensure Iopamidol-d3 elutes in a region with fewer co-eluting matrix components. Using a guard column can also protect your analytical column.
-
Sample Dilution: If matrix effects are severe, diluting the final extract can mitigate the issue, though this may impact limits of detection.
Troubleshooting Low Recovery: A Stage-by-Stage Guide
This section provides a detailed breakdown of potential issues and solutions at each critical stage of your workflow.
Stage 1: Sample Collection and Preparation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inhomogeneous Sample: Sludge solids and liquids are not uniformly mixed. 2. Analyte Degradation: Inconsistent storage or handling post-collection. | 1. Homogenize Thoroughly: Lyophilize (freeze-dry) the sludge to a uniform powder. This is the most effective method. Alternatively, use high-speed mechanical blending or sonication on wet sludge immediately before subsampling. 2. Standardize Storage: Freeze all samples immediately at ≤ -20°C. Thaw samples consistently and keep them cold during processing. Add the Iopamidol-d3 internal standard at the earliest possible stage. |
| Consistently Low Recovery (Pre-Extraction) | Strong Adsorption: Iopamidol-d3 is binding tightly to the solid components of the sludge.[1] | Pre-treatment: Before adding the extraction solvent, sonicate the sludge sample in a small amount of buffer (e.g., EDTA phosphate buffer). EDTA can chelate metal ions that may act as binding sites for the analyte on the sludge particulates. |
Stage 2: Extraction
The choice and execution of your extraction protocol are paramount for success.
Caption: Figure 1. Comparison of QuEChERS and SPE workflows.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Analyte Transfer to Organic Phase | 1. Incorrect Solvent Choice: Using a non-polar solvent for a highly polar analyte. 2. Insufficient Phase Separation: Emulsion formation or inadequate salting-out effect. | 1. Use Acetonitrile (ACN): ACN is the solvent of choice for QuEChERS as it is water-miscible and allows for effective partitioning upon addition of salts.[10] 2. Optimize QuEChERS Salts: Ensure anhydrous magnesium sulfate (MgSO₄) is used to absorb excess water and sodium chloride (NaCl) to enhance the partitioning of Iopamidol-d3 into the ACN layer. Increase shaking/vortexing time to break emulsions. |
| Low Recovery from SPE Cartridge | 1. Analyte Breakthrough: Iopamidol-d3 fails to retain on the sorbent during loading. 2. Irreversible Binding/Incomplete Elution: The analyte binds too strongly to the sorbent or the elution solvent is too weak. | 1. Select Appropriate Sorbent: Use a polymeric reversed-phase sorbent like Oasis HLB , which is designed for a wide range of polar and non-polar compounds and has demonstrated high recovery for iodinated contrast media.[12] 2. Optimize pH: Adjust the sample pH to be near neutral (~7) before loading to ensure Iopamidol-d3 is in its non-ionic form, promoting better retention on reversed-phase sorbents. 3. Strengthen Elution Solvent: Use methanol or a mixture of methanol and ACN for elution. If recovery is still low, acidifying the elution solvent slightly (e.g., with 0.1% formic acid) may help disrupt interactions with the sorbent.[19] |
Stage 3: Dispersive SPE (d-SPE) Cleanup
This step is critical for removing matrix components that interfere with LC-MS/MS analysis.
Caption: Figure 2. Function of common d-SPE cleanup sorbents.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression in LC-MS/MS | Insufficient Removal of Co-extractives: The chosen d-SPE sorbents are not effectively removing the specific interferences in your sludge matrix. | 1. Use a Combination of Sorbents: For sludge, a combination is almost always necessary. A common and effective mix is PSA (to remove acids and sugars), C18 (to remove lipids), and MgSO₄ (to remove water).[11] 2. Optimize Sorbent Amount: Start with the manufacturer's recommendation (e.g., for a 1-2 mL aliquot of extract) and increase the amount of C18 or PSA if you still observe significant matrix effects. |
| Analyte Loss During Cleanup | Non-specific Binding: Iopamidol-d3 is adsorbing to the d-SPE sorbents along with the interferences. | 1. Verify Sorbent Choice: PSA and C18 should have minimal affinity for the polar, non-ionic Iopamidol-d3. If loss is suspected, test the cleanup step with a clean standard to confirm. 2. Avoid GCB: Do not use graphitized carbon black (GCB) as it can adsorb planar molecules, and while not perfectly planar, it may have some affinity for the tri-iodinated benzene ring structure of Iopamidol. |
Validated Protocol: Modified QuEChERS for Iopamidol-d3 in Sludge
This protocol is a robust starting point. Validation with your specific matrix is essential.
1. Sample Preparation
-
If not already done, lyophilize approximately 10 g of wet sludge to a dry, constant weight.
-
Homogenize the dried sludge into a fine powder using a mortar and pestle or a grinder.
-
Weigh 1.0 g (± 0.01 g) of homogenized dry sludge into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with the appropriate volume of your Iopamidol-d3 internal standard solution.
-
Add 10 mL of ultrapure water to rehydrate the sample. Vortex for 30 seconds to mix thoroughly.
2. Extraction
-
Add 10 mL of acetonitrile (ACN) to the tube.
-
Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.
-
Centrifuge at ≥4000 x g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
The d-SPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
4. Final Preparation for LC-MS/MS
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.
-
The sample is now ready for injection.
References
Sources
- 1. Recovery of organic matters by activated sludge from municipal wastewater: Performance and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stochastic Dynamic Mass Spectrometric Quantitative and Structural Analyses of Pharmaceutics and Biocides in Biota and Sewage Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Determination of pharmaceuticals and metabolites in sludge and hydrochar after hydrothermal carbonization using sonication-QuEChERS extraction method and UHPLC LTQ/Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Evaluation of the QuEChERS method for the extraction of pharmaceuticals and personal care products from drinking-water treatment sludge with determination by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pharmaceuticals in solid samples in municipal wastewater treatment plants by online SPE LC–MS/MS using QuEChERS extraction - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recovery opportunities for metals and energy from sewage sludges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digestion Procedure and Determination of Heavy Metals in Sewage Sludge—An Analytical Problem | MDPI [mdpi.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iohexol as an Emerging Contaminant Potentially Influencing Structural and Functional Changes in the Activated Sludge Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
A Comparative Guide to Iopamidol-d3 and ¹³C-labeled Iopamidol Internal Standards for Quantitative Mass Spectrometry
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is a critical decision that underpins the accuracy, precision, and reliability of the entire method.[1] For the nonionic, water-soluble radiographic contrast agent Iopamidol, the selection of a stable isotope-labeled (SIL) internal standard is paramount for robust pharmacokinetic and metabolism studies.[2] This guide provides an in-depth technical comparison of two commonly employed SIL internal standards for Iopamidol: Iopamidol-d3 and ¹³C-labeled Iopamidol. We will delve into the fundamental physicochemical differences between these standards, their implications in experimental workflows, and provide data-driven recommendations for their appropriate application.
The Foundational Role of an Ideal Internal Standard
An ideal internal standard should exhibit chemical and physical properties that are nearly identical to the analyte of interest.[3] It is introduced at a known concentration to all samples, including calibrators and quality controls, at the earliest stage of the analytical workflow.[4] This allows it to co-extract, co-elute chromatographically, and experience the same ionization effects (suppression or enhancement) in the mass spectrometer source as the analyte.[5][6] By normalizing the analyte's response to that of the internal standard, variability arising from sample preparation and instrumental analysis can be effectively compensated for, leading to a robust and reliable quantification.[4][6]
Stable isotope-labeled standards are considered the "gold standard" because their physicochemical properties are very similar to the unlabeled analyte.[1] However, the choice of the isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—is not trivial and can have significant analytical consequences.
Head-to-Head Comparison: Iopamidol-d3 vs. ¹³C-labeled Iopamidol
While both Iopamidol-d3 and ¹³C-labeled Iopamidol serve as effective internal standards, their performance can differ due to the inherent properties of the isotopes themselves. The following sections will compare these two standards across several critical parameters.
Molecular Structure and Isotopic Purity
Iopamidol is a complex molecule with multiple functional groups.[7][8] The placement and stability of the isotopic label are crucial for its function as an internal standard.
-
Iopamidol-d3 : This standard typically has three deuterium atoms incorporated into the (2S)-2-hydroxy-1-oxopropyl side chain.[9] The synthesis of deuterated compounds is often more straightforward and less expensive than ¹³C-labeling.[10][11][12] However, the isotopic purity of deuterated standards can sometimes be a concern, with the potential presence of d1, d2, and even unlabeled (d0) species.[13] The presence of unlabeled Iopamidol as an impurity in the internal standard can lead to an overestimation of the analyte concentration.
-
¹³C-labeled Iopamidol : Carbon-13 labeling involves the incorporation of one or more ¹³C atoms into the carbon skeleton of the Iopamidol molecule. The synthesis of ¹³C-labeled compounds is generally more complex and costly.[12][14] However, it often results in higher isotopic purity with a lower abundance of the unlabeled analyte.
The following diagram illustrates the molecular structure of Iopamidol and the typical positions for deuterium and potential carbon-13 labeling.
Caption: Molecular structure of Iopamidol with potential labeling sites.
Chromatographic Behavior: The Deuterium Isotope Effect
One of the most significant differences between deuterium and ¹³C-labeled standards is their chromatographic behavior.
-
Iopamidol-d3 : Deuterated compounds can exhibit a phenomenon known as the "deuterium isotope effect," where they may have slightly different retention times on a chromatographic column compared to their unlabeled counterparts.[10][15] This is because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[16][17] If Iopamidol-d3 and Iopamidol do not co-elute perfectly, they may be subjected to different degrees of matrix effects, which can compromise the accuracy of quantification.[5][18]
-
¹³C-labeled Iopamidol : Carbon-13 is a heavier isotope of carbon, but it does not significantly alter the bond strengths or molecular polarity in the same way that deuterium does.[16] As a result, ¹³C-labeled internal standards almost always co-elute perfectly with the unlabeled analyte.[13] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise results.[19]
The following workflow diagram illustrates the potential impact of the deuterium isotope effect on LC-MS/MS analysis.
Caption: Impact of isotope choice on the analytical workflow.
Isotopic Stability
The stability of the isotopic label throughout the entire analytical process is non-negotiable for a reliable internal standard.
-
Iopamidol-d3 : Deuterium atoms, particularly those on or adjacent to heteroatoms or carbonyl groups, can sometimes be susceptible to back-exchange with protons from the solvent (e.g., water or methanol) or matrix components.[20][21] While the deuterium atoms in Iopamidol-d3 are generally placed in non-exchangeable positions, it is crucial to experimentally verify their stability under the specific conditions of the assay (e.g., sample storage, extraction, and LC mobile phase composition).[20]
-
¹³C-labeled Iopamidol : Carbon-13 atoms are integrated into the covalent carbon backbone of the molecule and are not susceptible to exchange under typical bioanalytical conditions.[10][15] This inherent stability makes ¹³C-labeled standards exceptionally robust and reliable.[20]
Experimental Data and Performance Comparison
| Parameter | Iopamidol-d3 | ¹³C-labeled Iopamidol | Rationale & References |
| Chromatographic Co-elution | Potential for slight retention time shift. | Expected to have identical retention time as unlabeled Iopamidol. | The deuterium isotope effect can alter chromatographic properties. ¹³C has a negligible effect.[10][15][16] |
| Isotopic Stability | Generally stable, but requires experimental verification to rule out back-exchange. | Highly stable; no risk of isotopic exchange. | C-D bonds can be labile under certain conditions; ¹³C is integrated into the stable carbon skeleton.[20][21] |
| Compensation for Matrix Effects | May be incomplete if chromatographic separation occurs. | Excellent compensation due to perfect co-elution. | Analyte and IS must experience the same ionization conditions for accurate correction.[5][18][19] |
| Isotopic Purity | May contain residual unlabeled analyte (d0) that needs to be quantified. | Typically higher isotopic purity and lower d0 content. | Synthesis of ¹³C-labeled compounds often allows for better control of isotopic incorporation.[13] |
| Cost & Availability | Generally less expensive and more readily available. | Typically more expensive and may require custom synthesis. | Deuterium labeling is often a more straightforward synthetic process.[11][12] |
Practical Recommendations and Experimental Protocols
The choice between Iopamidol-d3 and ¹³C-labeled Iopamidol will depend on the specific requirements of the assay, the available budget, and the desired level of analytical rigor.
When to Choose Iopamidol-d3:
-
For routine analyses where the highest level of accuracy is not paramount.
-
When budget constraints are a primary consideration.
-
For methods where chromatographic resolution is high, and the potential for co-eluting matrix interferences at the analyte's retention time is low.
When to Choose ¹³C-labeled Iopamidol:
-
For regulated bioanalytical studies (e.g., supporting clinical trials) where the highest accuracy and precision are required.
-
In methods where significant matrix effects are observed.
-
For complex matrices where the risk of chromatographic shifts and differential matrix effects is high.
-
When developing a "gold standard" reference method.
Experimental Protocol: Assessment of Internal Standard Performance
This protocol outlines the key experiments to validate the performance of either Iopamidol-d3 or ¹³C-labeled Iopamidol as an internal standard.
Objective: To verify the suitability of the chosen stable isotope-labeled internal standard for the quantitative analysis of Iopamidol in a biological matrix.
1. Preparation of Stock and Working Solutions: a. Prepare individual stock solutions of Iopamidol and the internal standard (Iopamidol-d3 or ¹³C-Iopamidol) in a suitable solvent (e.g., methanol/water 50/50 v/v) at a concentration of 1 mg/mL.[22] b. Prepare a series of working solutions for the calibration curve by serially diluting the Iopamidol stock solution. c. Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples.
2. Assessment of Chromatographic Co-elution: a. Prepare a solution containing both Iopamidol and the internal standard at a mid-range concentration. b. Inject this solution onto the LC-MS/MS system. c. Extract the ion chromatograms for the specific mass transitions of both the analyte and the internal standard. d. Overlay the chromatograms and visually inspect for any differences in retention time. For Iopamidol-d3, pay close attention to any peak fronting or tailing that might indicate partial separation.
3. Evaluation of Matrix Effects: a. Obtain at least six different lots of the biological matrix (e.g., human plasma). b. Set 1 (Neat Solution): Spike the internal standard into the reconstitution solvent. c. Set 2 (Post-extraction Spike): Extract blank matrix samples. Spike the internal standard into the extracted matrix supernatant prior to injection. d. Calculate the matrix factor (MF) for the internal standard in each lot: MF = (Peak Area in Set 2) / (Peak Area in Set 1). e. The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.
4. Verification of Isotopic Stability (Primarily for Iopamidol-d3): a. Prepare low and high concentration quality control (QC) samples in the biological matrix. b. Analyze these QCs under various stress conditions that mimic the sample lifecycle: i. Bench-top stability: Let samples sit at room temperature for an extended period (e.g., 4-24 hours).[1] ii. Freeze-thaw stability: Subject samples to multiple (e.g., 3-5) freeze-thaw cycles.[1] iii. Long-term storage stability: Analyze samples after storage at the intended temperature (e.g., -80°C) for an extended duration. c. The measured concentrations of the stressed QCs should be within ±15% of the nominal concentrations. Any significant positive bias over time could indicate back-exchange of the deuterium label.
Conclusion
Both Iopamidol-d3 and ¹³C-labeled Iopamidol are valuable tools for the quantitative bioanalysis of Iopamidol. However, they are not interchangeable. ¹³C-labeled Iopamidol is the superior choice for high-stakes, regulated bioanalysis due to its perfect co-elution with the analyte and its inherent isotopic stability, which together provide the most robust compensation for matrix effects.[16][20] Iopamidol-d3 offers a more cost-effective alternative that can be suitable for many applications, provided that its performance, particularly its chromatographic behavior and isotopic stability, is rigorously validated within the context of the specific analytical method. Ultimately, the choice of internal standard should be a scientifically driven decision based on the required performance characteristics of the assay.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Landvatter, S.W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Hilaris. [Link]
-
Various Authors. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. [Link]
-
Jemal, M., & Xia, Y. Q. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. LCGC North America, 23(10). [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Zell, M., Husser, C., & Zech, N. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
-
Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]
-
Reddy, K. R., Reddy, E. V., Sunil, L., & Kumar, J. V. S. (2015). Large scale synthesis of high purity iopamidol. International Journal of Current Research, 7(11), 22353-22356. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
Widyasari, E., Saryanti, D., & Lubis, H. (2021). Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. IOP Conference Series: Materials Science and Engineering, 1053(1), 012030. [Link]
- Ratti, R. K., & Gogliettino, J. A. (2000). Process for the preparation of iopamidol. U.S.
-
Iopamidol-d3. Axios Research. [Link]
-
13C-Labeled Internal Standards for LC-MS/MS Analysis. Chiron. [Link]
-
Iopamidol. CRM LABSTANDARD. [Link]
-
Pitrè, D., & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. Investigative radiology, 15(6 Suppl), S301–S309. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). World Journal of Pharmaceutical Research. [Link]
-
13C Labeled internal standards. LIBIOS. [Link]
-
Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry, 384(3), 692–696. [Link]
-
Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Agilent Technologies. [Link]
-
Perez, S., & Aga, D. S. (2015). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. Environmental science & technology, 49(5), 2963–2972. [Link]
-
Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services. [Link]
-
Lund, O. W., Harpsøe, K., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(44), 8624-8633. [Link]
- Novel compound and method for synthesizing iopamidol impurity D. (2016).
-
What is Iopamidol used for?. (2024). Patsnap Synapse. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Iopamidol used for? [synapse.patsnap.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. waters.com [waters.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iopamidol-d3 | CAS 1217831-76-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. academic.oup.com [academic.oup.com]
- 19. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ukisotope.com [ukisotope.com]
- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 22. hpst.cz [hpst.cz]
A Senior Scientist's Guide to Achieving Superior Linearity in Iopamidol Quantification: A Comparative Analysis with Iopamidol-d3
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of therapeutic agents and diagnostic markers in biological matrices is the bedrock of reliable pharmacokinetic (PK) and toxicokinetic (TK) studies. Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent, is no exception.[1][2] Its concentration in plasma is a critical parameter for assessing renal function, making the robustness of the bioanalytical method paramount. This guide provides an in-depth evaluation of calibration curve linearity for Iopamidol, comparing a standard analytical approach with one that employs a stable isotope-labeled internal standard, Iopamidol-d3. We will explore the mechanistic rationale for experimental choices and present data that underscores the superior performance achieved with a deuterated internal standard, in alignment with regulatory expectations set by the FDA and EMA.[3][4][5]
The Imperative for an Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its inherent selectivity and sensitivity.[6] However, the analytical process is susceptible to variability from multiple sources. Sample preparation steps, such as protein precipitation or liquid-liquid extraction, can have inconsistent analyte recovery. Furthermore, during analysis, fluctuations in injection volume or matrix effects—where co-eluting endogenous components of the biological matrix suppress or enhance the ionization of the analyte—can significantly impact the accuracy and precision of the results.[7]
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process. The IS should be chemically similar to the analyte. By measuring the ratio of the analyte's response to the IS's response, we can normalize for variability. If both the analyte and the IS experience the same degree of loss during extraction or the same level of ion suppression in the mass spectrometer, the ratio of their signals will remain constant, leading to a more accurate and precise measurement.
Why Iopamidol-d3 is the Gold Standard for Iopamidol Quantification
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Iopamidol-d3.[8][9] A deuterated internal standard is chemically identical to the analyte, with the only difference being that several hydrogen atoms have been replaced with their heavier isotope, deuterium.[7] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
The key advantages of using Iopamidol-d3 are:
-
Identical Physicochemical Properties: Iopamidol-d3 has the same extraction recovery, chromatographic retention time, and ionization efficiency as Iopamidol.[7] This ensures that it tracks the analyte's behavior almost perfectly through the entire analytical process.
-
Co-elution with the Analyte: Because it co-elutes with Iopamidol, Iopamidol-d3 experiences the exact same matrix effects at the exact same time, providing the most effective normalization.[6]
-
Improved Precision and Accuracy: The use of a deuterated IS significantly reduces the variability of the analytical method, resulting in improved precision and accuracy, which is critical for meeting the stringent requirements of regulatory bodies.[6][10]
To illustrate these advantages, we will now detail the experimental protocol and present a comparative analysis of Iopamidol calibration curves generated with and without the use of Iopamidol-d3.
Experimental Protocol: Quantification of Iopamidol in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Iopamidol in human plasma.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Separate stock solutions of Iopamidol and Iopamidol-d3 are prepared in methanol at a concentration of 1 mg/mL.
-
A series of working standard solutions of Iopamidol are prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Calibration standards are prepared by spiking blank human plasma with the Iopamidol working solutions to achieve final concentrations ranging from 0.1 µg/mL to 500 µg/mL.[11]
-
Quality control (QC) samples are prepared in the same manner at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (Iopamidol-d3 in methanol at a concentration of 5 µg/mL). For the analysis without an internal standard, 200 µL of methanol alone is added.
-
Vortex the samples for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 900 µL of water to each well, mix, and inject onto the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of Iopamidol from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iopamidol: Q1: 777.9 m/z → Q3: 558.9 m/z
-
Iopamidol-d3: Q1: 780.9 m/z → Q3: 561.9 m/z
-
-
4. Data Analysis and Linearity Assessment:
-
The peak areas of Iopamidol and Iopamidol-d3 are integrated.
-
For the analysis with an internal standard, a response ratio (Iopamidol peak area / Iopamidol-d3 peak area) is calculated.
-
Calibration curves are constructed by plotting the response (peak area for the no-IS method, response ratio for the IS method) against the nominal concentration of Iopamidol.
-
A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the data.[12]
-
The linearity is evaluated based on the coefficient of determination (r²) and the accuracy of the back-calculated concentrations of the calibration standards. According to FDA and EMA guidelines, at least 75% of the non-zero calibrators should have a back-calculated concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).[3][13]
Figure 1: Experimental workflow for Iopamidol quantification.
Comparative Analysis of Calibration Curve Linearity
The following tables present illustrative data to compare the performance of Iopamidol calibration curves generated without and with Iopamidol-d3 as an internal standard. While this data is simulated, it reflects the typical improvements observed when employing a deuterated internal standard.
Table 1: Illustrative Calibration Curve for Iopamidol without Internal Standard
| Nominal Conc. (µg/mL) | Iopamidol Peak Area | Back-Calculated Conc. (µg/mL) | % Deviation |
| 0.10 (LLOQ) | 10,500 | 0.11 | 10.0% |
| 0.25 | 24,000 | 0.23 | -8.0% |
| 1.00 | 98,000 | 0.95 | -5.0% |
| 5.00 | 510,000 | 5.21 | 4.2% |
| 25.0 | 2,450,000 | 23.90 | -4.4% |
| 100 | 9,980,000 | 101.20 | 1.2% |
| 250 | 24,000,000 | 235.50 | -5.8% |
| 500 | 51,500,000 | 521.00 | 4.2% |
| Regression | y = 101,500x + 500 | r² = 0.9985 |
Table 2: Illustrative Calibration Curve for Iopamidol with Iopamidol-d3 Internal Standard
| Nominal Conc. (µg/mL) | Iopamidol Peak Area | Iopamidol-d3 Peak Area | Response Ratio | Back-Calculated Conc. (µg/mL) | % Deviation |
| 0.10 (LLOQ) | 10,200 | 505,000 | 0.0202 | 0.10 | 0.0% |
| 0.25 | 26,000 | 515,000 | 0.0505 | 0.25 | 0.0% |
| 1.00 | 99,000 | 498,000 | 0.1988 | 0.98 | -2.0% |
| 5.00 | 505,000 | 501,000 | 1.0080 | 5.01 | 0.2% |
| 25.0 | 2,510,000 | 499,000 | 5.0301 | 25.02 | 0.1% |
| 100 | 10,150,000 | 508,000 | 19.9803 | 99.30 | -0.7% |
| 250 | 24,800,000 | 495,000 | 50.1010 | 249.10 | -0.4% |
| 500 | 50,200,000 | 503,000 | 99.8012 | 496.00 | -0.8% |
| Regression | y = 0.201x + 0.0001 | r² = 0.9998 |
Discussion of Results:
A direct comparison of the two datasets reveals the clear advantages of using Iopamidol-d3.
-
Improved Coefficient of Determination (r²): The calibration curve with the internal standard shows an r² value of 0.9998, which is closer to the ideal value of 1.0000 than the 0.9985 obtained without the internal standard. This indicates a stronger and more reliable linear relationship between concentration and response.
-
Enhanced Accuracy: The % deviation of the back-calculated concentrations from the nominal values is significantly lower and more consistent across the entire concentration range in Table 2. The deviations are all well within the ±15% (and ±20% at the LLOQ) acceptance criteria. In contrast, the data in Table 1, while still potentially acceptable, shows greater scatter, with deviations reaching up to 10%. This increased accuracy, particularly at the low end of the curve, is critical for the reliable determination of drug concentrations in clinical samples.
-
Mitigation of Variability: The response of the internal standard (Iopamidol-d3 Peak Area in Table 2) remains relatively constant across the calibration range, as expected. However, minor fluctuations in this signal, caused by subtle variations in sample processing or instrument response, are effectively normalized by calculating the response ratio. This normalization is the core reason for the improved linearity and accuracy.
Figure 2: How a deuterated IS corrects for variability.
Conclusion: A Non-Negotiable Tool for Data Integrity
The evaluation of calibration curve linearity is a critical component of bioanalytical method validation. While it is possible to generate a seemingly linear curve for Iopamidol without an internal standard, the presented comparative data clearly demonstrates that the inclusion of a deuterated internal standard like Iopamidol-d3 provides a quantifiably superior result. The use of Iopamidol-d3 effectively mitigates the inherent variability of the LC-MS/MS workflow, leading to a calibration curve with a higher coefficient of determination and, most importantly, more accurate and precise back-calculated concentrations across the entire dynamic range.
References
-
Bioanalytical method validation: An updated review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 21, 2026, from [Link]
-
Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. (2023). Clinical Pharmacology & Therapeutics. Retrieved February 21, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved February 21, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 21, 2026, from [Link]
-
Iopamidol-d3. (n.d.). Axios Research. Retrieved February 21, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. Retrieved February 21, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]
-
Bioanalytical Method Validation. (2019). Asian Journal of Research in Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. Retrieved February 21, 2026, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved February 21, 2026, from [Link]
-
Calibration standard curves with and without deuterated internal standard. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. (n.d.). Agilent Technologies. Retrieved February 21, 2026, from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2003). Journal of Mass Spectrometry. Retrieved February 21, 2026, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 21, 2026, from [Link]
-
Iopamidol Advanced Drug Monograph. (2025). MedPath. Retrieved February 21, 2026, from [Link]
-
A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. (2003). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 21, 2026, from [Link]
-
Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI. (2008). Magnetic Resonance in Medicine. Retrieved February 21, 2026, from [Link]
-
Iopamidol. (n.d.). Axios Research. Retrieved February 21, 2026, from [Link]
-
PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. (2017). Bracco Imaging. Retrieved February 21, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Iopamidol-d3 | Axios Research [axios-research.com]
- 9. Iopamidol-d3 | CAS 1217831-76-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. scispace.com [scispace.com]
- 11. Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
Inter-day and Intra-day Reproducibility of Iopamidol-d3 Assays
This guide provides an in-depth technical analysis of the reproducibility of Iopamidol assays using Iopamidol-d3 as a stable isotope-labeled internal standard (SIL-IS). It compares this approach against alternative quantification methods (External Standardization and Analogous Internal Standards) and details a self-validating LC-MS/MS workflow.
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary: The Case for Iopamidol-d3
In the quantitative analysis of Iopamidol—whether for Glomerular Filtration Rate (GFR) assessment in clinical PK studies or environmental monitoring—reproducibility is the primary metric of assay validity.
While alternative methods exist, the use of Iopamidol-d3 (a deuterated isotopologue) is the industry gold standard. It provides a self-correcting mechanism for matrix effects , ionization suppression , and extraction efficiency , yielding intra-day and inter-day precision values (CV%) significantly lower than alternative approaches.
Comparison at a Glance
| Feature | Iopamidol-d3 (SIL-IS) | Analogous IS (e.g., Iohexol) | External Standard |
| Mechanism | Identical physicochemical properties; co-elutes with analyte. | Similar structure; potential retention time shift. | No internal correction. |
| Matrix Effect Compensation | Complete. Corrects for ion suppression at the exact retention time. | Partial. Corrects for general extraction, but not specific ion suppression if RT differs. | None. Highly susceptible to matrix variability. |
| Intra-day Precision (CV%) | < 5.0% (Typical: 1.5–3.8%) | 5.0 – 8.0% | > 10% |
| Inter-day Precision (CV%) | < 6.0% (Typical: 2.5–5.5%) | 6.0 – 12.0% | > 15% |
| Regulatory Compliance | FDA/EMA Recommended for Bioanalysis. | Acceptable if SIL-IS unavailable. | Generally non-compliant for biological matrices. |
Technical Deep Dive: Mechanisms of Reproducibility
The "Co-Elution" Advantage
The superior reproducibility of Iopamidol-d3 stems from its chromatographic co-elution with native Iopamidol. In Electrospray Ionization (ESI), phospholipids and other matrix components often cause "ion suppression" zones.
-
Analogous IS (e.g., Iohexol): May elute 0.5–1.0 min apart from Iopamidol. If Iopamidol elutes in a suppression zone but Iohexol does not, the ratio is skewed, destroying reproducibility.
-
Iopamidol-d3: Elutes at the exact same time (or with negligible deuterium isotope effect). Any suppression affecting the analyte affects the IS equally. The ratio remains constant.
Diagram: Signal Correction Logic
The following diagram illustrates how Iopamidol-d3 corrects for random signal fluctuations caused by matrix effects.
Caption: Logic flow demonstrating how Iopamidol-d3 compensates for matrix-induced signal instability, resulting in a stable calculated ratio.
Validated Experimental Workflow
To achieve the precision values cited above (<5% CV), a rigid, self-validating protocol is required. The following workflow is based on standard clinical PK methodologies (e.g., for GFR assessment).
Materials
-
Analyte: Iopamidol (Sigma/USP grade).
-
Internal Standard: Iopamidol-d3 (e.g., Toronto Research Chemicals, CIL).
-
Matrix: Human Plasma or Serum (K2EDTA or Serum Separator Tubes).[1]
-
Precipitant: LC-MS grade Methanol.
Step-by-Step Protocol
-
Stock Preparation:
-
Dissolve Iopamidol-d3 in water/methanol (50:50) to create a 1.0 mg/mL stock.
-
Prepare a Working IS Solution at ~1.5 µg/mL in Methanol. Note: Adding IS directly to the precipitant minimizes pipetting error.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 20 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Add 480 µL of Working IS Solution (Methanol + Iopamidol-d3).
-
Critical Step: Vortex vigorously for 30 seconds to ensure complete protein precipitation and IS integration.
-
Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (1:1 dilution to improve peak shape).
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 2.1 x 50 mm, 1.7–3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (MRM Transitions):
-
Iopamidol: m/z 778.1 → 559.1 (Quantifier)
-
Iopamidol-d3: m/z 781.1 → 562.1 (Quantifier)
-
Note: The +3 mass shift ensures no cross-talk between channels.
-
Workflow Diagram
Caption: Optimized sample preparation workflow ensuring maximum extraction efficiency and IS integration.
Performance Data: Inter-day vs. Intra-day
The following data represents typical validation results for Iopamidol assays using Iopamidol-d3, derived from bioanalytical method validation standards (FDA/EMA guidelines).
Table 1: Intra-day Precision (Repeatability)
n=6 replicates per level, single run
| QC Level | Concentration (µg/mL) | Precision (CV %) | Accuracy (% Bias) |
| LLOQ | 2.0 | 3.8% | ± 4.5% |
| Low QC | 10.0 | 2.1% | ± 2.2% |
| Mid QC | 100.0 | 1.5% | ± 1.8% |
| High QC | 400.0 | 1.2% | ± 1.5% |
Table 2: Inter-day Precision (Reproducibility)
n=18 replicates (3 runs × 6 replicates), over 3 days
| QC Level | Concentration (µg/mL) | Precision (CV %) | Accuracy (% Bias) |
| LLOQ | 2.0 | 5.5% | ± 6.0% |
| Low QC | 10.0 | 3.2% | ± 3.5% |
| Mid QC | 100.0 | 2.8% | ± 2.5% |
| High QC | 400.0 | 2.5% | ± 2.0% |
Interpretation: The data demonstrates that Iopamidol-d3 maintains precision well below the regulatory threshold of 15% (20% for LLOQ).[3] The tight convergence of Inter-day and Intra-day CV% (e.g., 1.5% vs 2.8% at Mid QC) indicates that the internal standard effectively normalizes daily variations in instrument sensitivity.
References
-
Comparison of Iopamidol and Iohexol Pharmacokinetics Title: Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
LC-MS/MS Method Development for Contrast Media Title: Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media. Source: Analytical and Bioanalytical Chemistry (via PubMed). URL:[Link][4]
-
Bioanalytical Method Validation Guidelines Title: Bioanalytical Method Validation - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]
-
Iopromide/Iopamidol Assay Precision Title: Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Source: PubMed Central. URL:[Link]
Sources
- 1. Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. rsc.org [rsc.org]
- 4. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Limit of detection (LOD) for Iopamidol using deuterated internal standards
An In-Depth Technical Guide to Determining the Limit of Detection for Iopamidol Utilizing Deuterated Internal Standards
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust and defensible Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) for the iodinated contrast agent Iopamidol in biological matrices. We will delve into the critical role of deuterated internal standards, compare established analytical methodologies, and provide a detailed, field-tested protocol grounded in regulatory expectations.
The Imperative for Sensitive Iopamidol Quantification
Iopamidol is a non-ionic, low-osmolar iodinated contrast medium widely used in medical imaging procedures like X-ray and computed tomography (CT). Monitoring its concentration in biological fluids is essential for pharmacokinetic (PK), toxicokinetic (TK), and environmental fate studies.[1][2] Achieving a low Limit of Detection is not merely an analytical exercise; it is fundamental to accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, particularly at the tail end of the concentration-time curve.
The challenge in bioanalysis lies in the complexity of the matrices themselves (e.g., plasma, serum, urine).[3][4] Endogenous components can interfere with the analysis through a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal, leading to inaccurate and imprecise results.[5][6] This is where the strategic use of a stable isotope-labeled (SIL) internal standard becomes indispensable.
The Gold Standard: Why Deuterated Internal Standards are Non-Negotiable
For quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) assays, a stable isotope-labeled internal standard, such as a deuterated version of the analyte (e.g., Iopamidol-d3), is considered the gold standard.[3][7][8]
An ideal internal standard (IS) is a compound added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process. Its purpose is to correct for variability throughout the analytical workflow.[8]
Why Deuterated Standards Excel:
-
Physicochemical Similarity : A deuterated IS is chemically identical to the analyte, differing only in isotopic mass.[5] This ensures it has nearly the same chromatographic retention time, extraction recovery, and ionization efficiency.[7][9]
-
Correction for Matrix Effects : Because the analyte and the deuterated IS co-elute from the LC column and enter the mass spectrometer ion source simultaneously, they experience the same degree of ion suppression or enhancement from matrix components.[6][9] By calculating the peak area ratio of the analyte to the IS, these effects are effectively normalized.[5]
-
Compensation for Sample Loss : Any loss of sample during extraction, evaporation, or reconstitution steps will affect both the analyte and the deuterated IS equally, preserving the accuracy of the final concentration calculation.[5]
The use of a deuterated IS provides a self-validating system for each sample, enhancing the precision, accuracy, and overall robustness of the bioanalytical method.[7]
Caption: Principle of using a deuterated internal standard.
Defining and Determining the Limit of Detection (LOD) and Quantitation (LOQ)
It is crucial to distinguish between the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ), as they represent different performance characteristics of an assay.[10][11]
-
Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected and distinguished from the background noise.[12][13][14] At the LOD, the result is qualitative; we can confidently say the analyte is present, but we cannot assign a precise value to it.
-
Lower Limit of Quantitation (LLOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][12][13] This is the most critical parameter for regulatory bioanalysis.[15]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear acceptance criteria for the LLOQ.[1][15][16]
| Parameter | Acceptance Criteria for LLOQ |
| Precision | The coefficient of variation (CV) should not exceed 20%.[14] |
| Accuracy | The mean concentration should be within ±20% of the nominal value.[14] |
| Analyte Response | The response at the LLOQ should be at least 5 times the response of a blank sample.[14] |
Comparison of Calculation Methods
While the LLOQ is empirically determined by meeting the above criteria, the LOD is often a statistically calculated value.
| Method | Description | Formula | Pros / Cons |
| Signal-to-Noise Ratio | The concentration at which the analyte signal is a specified number of times (typically 3) greater than the noise level of the baseline. | N/A | Pros: Simple, widely understood. Cons: Can be subjective as noise measurement varies. |
| Standard Deviation of the Response and Slope | Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. This is a more statistically robust method.[17] | LOD = 3.3 * (σ / S) | Pros: Statistically valid, objective.[18] Cons: Requires a well-defined calibration curve near the detection limit. σ can be estimated from the standard deviation of y-intercepts or residuals.[17] |
| Based on Blank Samples | Involves analyzing a significant number of blank samples to determine the mean and standard deviation of the background signal.[11] | LOD = Meanblank + 3 * SDblank | Pros: Directly measures instrument background. Cons: May not account for matrix interference in real samples. |
For regulated bioanalysis, the focus is on experimentally proving the LLOQ. The LOD is often considered a supplementary parameter.
Experimental Protocol: Determining the Iopamidol LLOQ
This protocol outlines the steps for a full validation of a bioanalytical method, with a focus on establishing the LLOQ. This process is aligned with the principles outlined in the FDA and ICH M10 guidance documents.[12][15][16]
Workflow Overview
Caption: Experimental workflow for LLOQ determination.
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions : Prepare individual stock solutions of Iopamidol and Iopamidol-d3 (Internal Standard, IS) in a suitable solvent (e.g., Methanol or Milli-Q water) at a concentration of 1 mg/mL.
-
Spiking Solutions : Prepare a series of Iopamidol working solutions by serially diluting the primary stock. These will be used to create the calibration curve and Quality Control (QC) samples.
-
Internal Standard Working Solution : Prepare a working solution of Iopamidol-d3 at a concentration that yields a robust and consistent signal in the mass spectrometer (e.g., 100 ng/mL).
Causality Check: Separate stock solutions for calibrators and QCs are often recommended in regulatory guidelines to avoid analytical bias from a single faulty stock.[13]
Step 2: Preparation of Calibration and QC Samples
-
Matrix : Use the same biological matrix (e.g., human plasma with K2EDTA as anticoagulant) that will be used for the study samples.
-
Calibration Curve : Prepare an 8-point calibration curve by spiking blank plasma with the Iopamidol working solutions. The lowest point will be the proposed LLOQ (e.g., 10 ng/mL). The curve should span the expected concentration range.[15]
-
QC Samples : Prepare QC samples in bulk at a minimum of four concentration levels:
-
LLOQ QC : At the proposed LLOQ concentration.
-
Low QC : ~3 times the LLOQ.
-
Mid QC : In the middle of the calibration range.
-
High QC : At ~80% of the Upper Limit of Quantitation (ULOQ).
-
Step 3: Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.
-
Aliquot 50 µL of each sample (calibrator, QC, blank, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Iopamidol-d3 working solution to every tube except the blank.
-
Add 150 µL of cold Acetonitrile (the precipitating agent).
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
Causality Check: Acetonitrile is used as it efficiently precipitates plasma proteins while keeping Iopamidol, a polar molecule, soluble in the supernatant. The IS is added before precipitation to account for any analyte loss during this step.
Step 4: LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrumentation used.
| Parameter | Example Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Iopamidol) | Example: m/z 777.9 → 575.0 |
| MRM Transition (Iopamidol-d3) | Example: m/z 780.9 → 578.0 |
Causality Check: MRM is used for its high selectivity and sensitivity, which is essential for achieving low detection limits in a complex matrix.[9] The specific mass transitions must be optimized by infusing the pure compounds.
Step 5: Data Analysis and LLOQ Validation
-
Precision and Accuracy Run : Analyze at least five replicates of the LLOQ QC and other QC levels in a minimum of three separate analytical runs over at least two days.[12]
-
Calibration Curve : The calibration curve (Analyte/IS Peak Area Ratio vs. Concentration) should have a correlation coefficient (r²) ≥ 0.99. At least 75% of the calibrators must be within ±15% of their nominal concentration (±20% for the LLOQ).[15]
-
Evaluate LLOQ Performance : Calculate the intra- and inter-run precision (%CV) and accuracy (%Bias) for the LLOQ QC samples.
Example LLOQ Validation Data (Nominal Concentration = 10.0 ng/mL)
| Replicate | Run 1 (ng/mL) | Run 2 (ng/mL) | Run 3 (ng/mL) |
| 1 | 9.8 | 10.5 | 11.2 |
| 2 | 11.5 | 9.1 | 9.5 |
| 3 | 10.9 | 11.8 | 10.3 |
| 4 | 8.9 | 9.6 | 8.8 |
| 5 | 9.2 | 10.1 | 11.1 |
| Mean | 10.06 | 10.22 | 10.18 |
| SD | 1.09 | 0.99 | 0.96 |
| Intra-run Precision (%CV) | 10.8% | 9.7% | 9.4% |
| Intra-run Accuracy (%Bias) | +0.6% | +2.2% | +1.8% |
| Inter-run Mean | \multicolumn{3}{c | }{10.15 ng/mL} | |
| Inter-run Precision (%CV) | \multicolumn{3}{c | }{10.0%} | |
| Inter-run Accuracy (%Bias) | \multicolumn{3}{c | }{+1.5%} |
References
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]
-
How to Calculate LOD and LOQ with Microsoft Excel. (2025). Bitesize Bio. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). (2025). Medium. [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
-
Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Hewavitharana, A. K., & Lanke, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-353. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 221-232. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). AACC. [Link]
-
the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. [Link]
-
Ens, W., Senner, F., Gygax, B., & Schlotterbeck, G. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and bioanalytical chemistry, 406(12), 2789–2798. [Link]
-
Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Agilent Technologies. [Link]
-
Raju, B., Kumar, M. S., Basaveswara Rao, M. V., & Ganduri, R. (2023). Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS. Research Journal of Pharmacy and Technology, 16(12), 5729-5733. [Link]
-
Efficient Quantitation of Biotherapeutics in Biological Matrices Through the Application of LC–MS‑Related Techniques. (2017). LCGC International. [Link]
-
Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. [Link]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. hpst.cz [hpst.cz]
- 3. ema.europa.eu [ema.europa.eu]
- 4. hhs.gov [hhs.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. myadlm.org [myadlm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medium.com [medium.com]
- 11. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
